3-Chloroisoquinoline-6-carbaldehyde
Description
Properties
IUPAC Name |
3-chloroisoquinoline-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO/c11-10-4-9-3-7(6-13)1-2-8(9)5-12-10/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIDFWXAOLMWNOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=C(C=C2C=C1C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201285180 | |
| Record name | 3-Chloro-6-isoquinolinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201285180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1337880-76-8 | |
| Record name | 3-Chloro-6-isoquinolinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1337880-76-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-6-isoquinolinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201285180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Chloroisoquinoline 6 Carbaldehyde and Its Derivatives
Classical Approaches to Isoquinoline (B145761) Core Construction
The fundamental challenge in synthesizing 3-Chloroisoquinoline-6-carbaldehyde lies in the strategic construction of the isoquinoline nucleus with the desired substituents at the correct positions. Several classical name reactions in organic chemistry provide powerful tools for achieving this goal.
Pomeranz–Fritsch Synthesis and its Adaptations
The Pomeranz–Fritsch reaction, a cornerstone in isoquinoline synthesis, involves the acid-catalyzed cyclization of a benzalaminoacetal. wikipedia.orgchemistry-reaction.com This reaction, first reported in 1893, offers a direct route to the isoquinoline core. wikipedia.org In the context of synthesizing this compound, this would typically involve the condensation of a suitably substituted benzaldehyde (B42025) with an aminoacetaldehyde dialkyl acetal (B89532), followed by acid-catalyzed cyclization. chemistry-reaction.comthermofisher.com
The key starting materials for this approach would be a benzaldehyde derivative bearing a formyl or a protected formyl group (which can be later converted to the carbaldehyde) at the meta-position relative to the point of cyclization, and an aminoacetaldehyde acetal. The presence of electron-donating groups on the benzene (B151609) ring generally facilitates the cyclization. chemistry-reaction.com A potential challenge lies in the successful cyclization with a chloro-substituent precursor at the desired position. Modifications of the classical conditions, such as the use of different acids or reaction conditions, have been explored to improve yields and substrate scope. wikipedia.org
Table 1: Examples of Pomeranz-Fritsch Reaction Conditions
| Starting Material (Benzaldehyde Derivative) | Reaction Conditions | Product | Yield (%) | Reference |
| Benzaldehyde | Concentrated Sulfuric Acid | Isoquinoline | Moderate | wikipedia.org |
| Substituted Benzaldehydes | Protic or Lewis Acids (e.g., H2SO4, BF3·OEt2) | Substituted Isoquinolines | Variable | chemistry-reaction.com |
| Alkoxybenzaldehydes | Dilute Mineral Acid (after N-tosylation) | Alkoxyisoquinolines | Good | rsc.org |
This table presents generalized conditions and may not be directly applicable to the synthesis of this compound without specific adaptation.
Bischler–Napieralski Reaction in Halogenated Isoquinoline Synthesis
The Bischler–Napieralski reaction is another powerful method for the construction of 3,4-dihydroisoquinolines, which can be subsequently oxidized to the corresponding isoquinolines. wikipedia.orgorganic-chemistry.org This reaction involves the intramolecular cyclization of a β-phenylethylamide using a dehydrating agent, typically phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). wikipedia.orgorganic-chemistry.org To synthesize a 3-chloroisoquinoline (B97870) derivative using this method, one would start with a β-phenylethylamine and acylate it with a reagent that introduces the chloroacetyl group, such as chloroacetyl chloride.
The subsequent cyclization would then yield a 1-chloromethyl-3,4-dihydroisoquinoline, which is not the desired isomer. To achieve a 3-chloro-substituted isoquinoline, a different strategy would be required, potentially involving a rearrangement or starting with a pre-functionalized phenylethylamine. The success of the Bischler-Napieralski reaction is highly dependent on the substituents present on the aromatic ring, with electron-rich systems generally giving higher yields. organic-chemistry.org Recent advancements have explored the use of ionic liquids as environmentally benign solvents for this reaction, leading to improved yields and simplified product isolation. organic-chemistry.orgresearchgate.net
Table 2: Reagents and Conditions for Bischler-Napieralski Reaction
| Substrate | Dehydrating Agent | Solvent | Product | Reference |
| β-Phenylethylamides | POCl₃, P₂O₅ | Toluene, Xylene | 3,4-Dihydroisoquinolines | organic-chemistry.org |
| Electron-rich Phenethylamides | POCl₃ | [bmim]PF₆ (Ionic Liquid) | Activated 3,4-Dihydroisoquinolines | organic-chemistry.orgresearchgate.net |
| β-Phenylethylamides | Tf₂O-promoted | Nitriles | 3,4-Dihydroisoquinolines | researchgate.net |
This table illustrates general conditions for the Bischler-Napieralski reaction.
Pictet–Spengler and Pictet-Gams Cyclizations
The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline. wikipedia.orgthermofisher.com Subsequent oxidation would then be necessary to furnish the aromatic isoquinoline ring. While highly versatile for the synthesis of tetrahydroisoquinolines, its direct application to the synthesis of fully aromatic 3-haloisoquinolines is less common. nih.gov
The Pictet-Gams reaction, a variation of the Bischler-Napieralski reaction, starts from a β-hydroxy-β-phenethylamide and yields an isoquinoline directly without the need for a separate oxidation step. wikipedia.org This is achieved by using a strong dehydrating Lewis acid which facilitates both the cyclization and the elimination of the hydroxyl group. wikipedia.org The applicability of this method to the synthesis of this compound would depend on the availability of a suitable β-hydroxy-β-phenethylamide precursor with the required substitution pattern.
Vilsmeier-Haack Formylation in Isoquinoline Systems
The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds. chemistrysteps.comijpcbs.com The Vilsmeier reagent, typically a mixture of phosphorus oxychloride (POCl₃) and a formamide (B127407) such as N,N-dimethylformamide (DMF), acts as the formylating agent. chemistrysteps.com This reaction has been successfully applied to the synthesis of 2-chloro-3-formylquinolines from N-arylacetamides. niscpr.res.inchemijournal.com This suggests that a similar strategy could potentially be adapted for the synthesis of this compound, likely starting from a suitably substituted β-phenylethylamine derivative.
The reaction proceeds via the formation of a chloroiminium ion (the Vilsmeier reagent) which then acts as an electrophile. chemistrysteps.com For the synthesis of the target compound, this would likely involve the formylation of a pre-formed 3-chloroisoquinoline or a precursor that can be converted to it. The regioselectivity of the formylation would be a critical factor to consider.
Table 3: Application of Vilsmeier-Haack Reaction in Heterocycle Synthesis
| Substrate | Reagent | Product | Yield (%) | Reference |
| N-Arylacetamides | POCl₃, DMF | 2-Chloro-3-formylquinolines | Good to Moderate | niscpr.res.in |
| Electron-rich Arenes | POCl₃, DMF | Aryl Aldehydes | - | chemistrysteps.com |
| Acetanilide (B955) | Vilsmeier-Haack Reagent | 2-Chloro-3-formyl quinoline (B57606) | - | researchgate.net |
This table highlights the utility of the Vilsmeier-Haack reaction in generating chloro-formyl aza-aromatics.
Modern Catalytic Strategies for Isoquinoline Derivatization
In addition to the classical methods for constructing the isoquinoline core, modern catalytic strategies offer powerful tools for the late-stage functionalization of a pre-formed isoquinoline scaffold. These methods can be particularly useful for introducing the chloro and carbaldehyde groups onto an existing isoquinoline ring system.
Transition Metal-Mediated Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules. For the synthesis of this compound, a plausible strategy would involve the palladium-catalyzed formylation of a 3,6-dihalo-isoquinoline or a 3-chloro-6-haloisoquinoline. Several methods for the palladium-catalyzed formylation of aryl halides have been developed, using various formylating agents. organic-chemistry.orgrsc.org
One such approach involves the use of carbon monoxide and a hydride source. rsc.org Another milder and more convenient method utilizes tert-butyl isocyanide as the formylating agent in the presence of a silane. organic-chemistry.org This reaction tolerates a wide range of functional groups and proceeds under relatively mild conditions. The success of this approach would hinge on the selective formylation at the 6-position of the isoquinoline ring.
Alternatively, a palladium-catalyzed enolate arylation could be employed to construct the isoquinoline ring itself, followed by cyclization to furnish the desired product. rsc.org This method allows for the synthesis of isoquinolines with diverse substitution patterns.
Table 4: Examples of Palladium-Catalyzed Formylation of Aryl Halides
| Aryl Halide | Catalyst/Reagents | Product | Yield (%) | Reference |
| Aryl Chlorides | (dippp)₂Pd, CO, Sodium Formate | Aldehydes | - | rsc.org |
| Aryl Halides | Pd-catalyst, tert-Butyl Isocyanide, Et₃SiH | Aldehydes | up to 92% | organic-chemistry.org |
| Aryl Iodides | Pd(OAc)₂, HCOOH, I₂, PPh₃ | Aromatic Aldehydes | up to 83% | organic-chemistry.org |
This table showcases modern catalytic methods for the introduction of a formyl group.
Organocatalytic and Catalyst-Free Approaches
In the realm of isoquinoline synthesis, organocatalytic and catalyst-free methods present sustainable and metal-free alternatives. One notable approach involves the reaction of 2-methyl-arylaldehydes with benzonitriles, promoted by a combination of lithium bis(trimethylsilyl)amide (LiN(SiMe3)2) and cesium carbonate (Cs2CO3), to yield 3-aryl isoquinolines. organic-chemistry.org This transition metal-free method is lauded for its simplicity and practicality. organic-chemistry.org Another innovative organocatalytic method employs pyrrolidine (B122466) to catalyze the reaction between 4-azido-7-chloroquinoline and β-oxo-amides, producing 7-chloroquinoline-1,2,3-triazoyl carboxamides. rsc.org
Furthermore, catalyst-free syntheses of isoquinolines have been achieved under ambient conditions in charged microdroplets generated by electrospray. nih.gov The Pomeranz-Fritsch synthesis of isoquinoline, which traditionally requires harsh acidic conditions and long reaction times, occurs on a millisecond timescale in these microdroplets without any added acid. nih.gov This acceleration is attributed to the confined environment and high charge density at the droplet surface. nih.gov
Table 1: Comparison of Organocatalytic and Catalyst-Free Isoquinoline Synthesis
| Method | Reagents | Catalyst/Promoter | Key Features |
| 3-Aryl Isoquinoline Synthesis | 2-Methyl-arylaldehydes, Benzonitriles | LiN(SiMe3)2, Cs2CO3 | Transition metal-free, simple, practical organic-chemistry.org |
| 7-Chloroquinoline-1,2,3-triazoyl carboxamide Synthesis | 4-Azido-7-chloroquinoline, β-Oxo-amides | Pyrrolidine | Organocatalytic rsc.org |
| Pomeranz-Fritsch Synthesis in Microdroplets | Benzaldehyde, Aminoacetoaldehyde diethyl acetal | None (Electrospray) | Catalyst-free, rapid, ambient conditions nih.govwikipedia.org |
Electrochemical Reactions in Isoquinoline Synthesis
Electrochemical methods offer a green and efficient avenue for chemical transformations. While direct electrochemical synthesis of this compound is not extensively documented, the principles of electrochemical reactions are being applied to related heterocycles. For instance, an electrochemical palladium-catalyzed oxidative carbonylation of arylhydrazines and alkynes has been developed, operating under mild conditions with 1 atm of CO. nih.gov This approach highlights the potential of electrochemistry to replace traditional oxidants and facilitate challenging transformations. nih.gov The use of electrochemical oxidation is an environmentally friendly solution that operates under mild conditions without the need for an external oxidant. nih.gov
Palladium-Catalyzed Carbonylation and Decarboxylation
Palladium-catalyzed carbonylation reactions are powerful tools for introducing carbonyl groups into organic molecules. nih.govacs.orgnih.gov These reactions have been successfully applied to the synthesis of isoquinoline derivatives. For example, palladium-catalyzed aminocarbonylation of 1-iodoisoquinoline (B10073) in the presence of various amines yields valuable isoquinoline-1-carboxamides. mdpi.com The choice of ligand, such as PPh3 or XantPhos, is crucial for achieving high conversion rates with different types of amines. mdpi.com
A significant challenge in carbonylation chemistry is the handling of toxic carbon monoxide gas. To address this, a two-chamber reactor system, known as COware, has been developed for the ex situ generation of CO from chloroform. acs.orgnih.gov This technique allows for safe and efficient palladium-catalyzed aminocarbonylation of heterocycles like isoquinoline and quinoline under mild conditions. acs.orgnih.gov
Decarboxylation, on the other hand, provides a route to remove carboxylic acid functionalities. While not directly applied to the synthesis of the target compound in the provided context, it represents a strategic disconnection that could be employed in a multi-step synthesis.
Table 2: Palladium-Catalyzed Carbonylation for Isoquinoline Derivatives
| Substrate | Reagents | Catalyst System | Product | Key Features |
| 1-Iodoisoquinoline | Various amines, CO | Pd(OAc)2/PPh3 or Pd(OAc)2/XantPhos | Isoquinoline-1-carboxamides | High yields, tunable reactivity based on ligand mdpi.com |
| Halo-heterocycles | Amines, Chloroform (CO source) | Palladium catalyst | Carbonylated heterocycles | Safe CO handling, mild conditions acs.orgnih.gov |
Copper-Catalyzed and Rhodium-Catalyzed Annulations
Transition metal-catalyzed annulation reactions are highly effective for constructing the isoquinoline core.
Copper-Catalyzed Annulations: Copper catalysts have proven to be versatile in the synthesis of isoquinoline derivatives. A notable method involves the copper-catalyzed annulation of ketones with 2-halobenzamides to produce functionalized isoquinolin-1(2H)-ones. nih.gov This approach is applicable to a wide range of ketones and provides moderate to excellent yields. nih.gov Another strategy utilizes a copper(I)-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water to selectively synthesize isoquinolines or isoquinoline N-oxides. rsc.org Furthermore, a palladium/copper co-catalyzed coupling and cyclization of terminal acetylenes with imines of o-iodobenzaldehydes offers an efficient route to monosubstituted isoquinolines. organic-chemistry.orgacs.org
Rhodium-Catalyzed Annulations: Rhodium catalysts are particularly effective in C-H activation and annulation reactions. Rh(III)-catalyzed oxidative [2+2+2] annulation of pyridines with alkynes, directed by a carbonyl group, leads to the formation of amino-substituted isoquinolines. thieme-connect.com A significant advancement in this area is the use of vinyl selenone as an acetylene (B1199291) surrogate in a rhodium-catalyzed annulative coupling to produce 3,4-unsubstituted isoquinolines under mild conditions. organic-chemistry.orgacs.org This method is advantageous as the selenium byproduct can be recovered and recycled. organic-chemistry.orgacs.org Additionally, rhodium-catalyzed annulation of primary benzylamines with α-diazo ketones provides a selective route to 3- and 4-substituted isoquinolines. acs.org
Table 3: Copper- and Rhodium-Catalyzed Annulations for Isoquinoline Synthesis
| Catalyst | Substrates | Product Type | Key Features |
| Copper | Ketones, 2-Halobenzamides | Isoquinolin-1(2H)-ones | Wide ketone scope, good yields nih.gov |
| Copper(I) | (E)-2-Alkynylaryl oxime derivatives | Isoquinolines/Isoquinoline N-oxides | Water as solvent, selective synthesis rsc.org |
| Palladium/Copper | Terminal acetylenes, Imines of o-iodobenzaldehydes | Monosubstituted isoquinolines | Co-catalyzed coupling and cyclization organic-chemistry.orgacs.org |
| Rhodium(III) | Pyridines, Alkynes | Amino-substituted isoquinolines | C-H activation, [2+2+2] annulation thieme-connect.com |
| Rhodium | Benzamides, Vinyl selenone | 3,4-Unsubstituted isoquinolines | Recyclable selenium byproduct, mild conditions organic-chemistry.orgacs.org |
| Rhodium | Primary benzylamines, α-Diazo ketones | 3- and 4-Substituted isoquinolines | High selectivity acs.org |
Targeted Synthesis of the this compound Core
The synthesis of the specific target molecule, this compound, requires precise strategies for introducing the chloro and aldehyde functionalities at the C-3 and C-6 positions, respectively.
Strategies for Introducing Halogen at the C-3 Position
Introducing a halogen at the C-3 position of the isoquinoline ring is a critical step. While direct chlorination at C-3 can be challenging, several methods for halogenating quinolines and isoquinolines have been developed. A metal-free protocol for the regioselective C-5 halogenation of 8-substituted quinolines has been established using trihaloisocyanuric acid as the halogen source. rsc.org Although this method targets the C-5 position in quinolines, the underlying principles of activating specific C-H bonds could be adapted for the C-3 position of isoquinoline with appropriate directing groups.
Electrophilic cyclization of iminoalkynes, derived from o-iodobenzaldehyde and acetylenes, using reagents like I2, ICl, or PhSeCl, provides a route to 3-halo-substituted isoquinolines. acs.org The choice of electrophile influences the reaction efficiency. acs.org
Structure-activity relationship studies on isoquinoline-1,3-dione-based inhibitors have highlighted the crucial role of halogen substituents in determining biological activity and selectivity. nih.gov This underscores the importance of developing precise halogenation methods.
Approaches for Aldehyde Functionalization at the C-6 Position
The introduction of an aldehyde group at the C-6 position of the isoquinoline nucleus is another key synthetic challenge. C-H functionalization offers a direct approach. While specific C-6 formylation methods for 3-chloroisoquinoline are not detailed in the provided context, general strategies for the functionalization of quinolines and isoquinolines can be considered.
For instance, a method for the C-4 alkylation of isoquinolines using benzoic acid and vinyl ketones has been described. acs.org This reaction proceeds via a temporary dearomatization strategy and does not require pre-activation of the nitrogen atom. acs.org The resulting products contain a carbonyl group that can serve as a synthetic handle for further transformations, potentially leading to an aldehyde.
Furthermore, regioselective C-H functionalization of quinoline and isoquinoline N-oxides via N-alkenoxyheteroarenium salts has been reported. thieme-connect.de This method tolerates substitution at various positions, including C-6. thieme-connect.de The functional group introduced can be further manipulated to an aldehyde. The synthesis of isoquinoline can be achieved through the Pomeranz–Fritsch reaction, which utilizes a benzaldehyde derivative as a starting material. wikipedia.org By starting with a benzaldehyde already bearing a substituent that can be converted to a chloro group, this classical method could be adapted for the synthesis of the target molecule.
Synthesis via 2-Alkynylbenzaldoxime Cyclization–Deoxygenation
A novel and efficient method for synthesizing functionalized isoquinoline derivatives involves the cyclization and subsequent deoxygenation of 2-alkynylbenzaldoximes. thieme-connect.de This approach offers a robust pathway to the isoquinoline core.
The process commences with the activation of the alkyne moiety in the 2-alkynylbenzaldoxime starting material. This can be achieved using an electrophile such as silver triflate or bromine, which initiates a 6-endo-dig cyclization to form a cyclic nitrone, specifically an isoquinoline N-oxide intermediate. thieme-connect.de
Following the cyclization, the deoxygenation of the isoquinoline N-oxide is carried out. Carbon disulfide (CS₂) has been identified as an effective reagent for this step, leading to the desired isoquinoline derivative in good to high yields. thieme-connect.de The reaction mechanism for the deoxygenation is proposed to involve a [3+2] dipolar cycloaddition between the isoquinoline N-oxide and CS₂, forming a transient intermediate. Subsequent homolytic cleavage of the N-O and C-S bonds yields the final isoquinoline product, along with carbonyl sulfide (B99878) (COS) and sulfur (S) as byproducts. thieme-connect.de The involvement of a radical pathway in the deoxygenation step has been supported by experiments where the addition of a radical scavenger, such as TEMPO, inhibited the reaction. thieme-connect.de
This methodology has been successfully applied to a range of substrates, demonstrating its utility in generating diverse isoquinoline structures. For instance, the reaction of various 2-alkynylbenzaldoximes with bromine and sodium bicarbonate in DMF, followed by treatment with carbon disulfide, has afforded 4-bromo-3-alkylisoquinolines in good yields. thieme-connect.de
Direct Functionalization of Isoquinoline N-Oxides
The direct functionalization of isoquinoline N-oxides represents another key strategy for the synthesis of substituted isoquinolines. This approach avoids the need for pre-functionalized starting materials and allows for the direct introduction of various substituents onto the isoquinoline ring.
A notable example is the deoxygenative C1-heteroarylation of isoquinoline N-oxides. In a metal-free protocol, isoquinoline N-oxide can be reacted with N-sulfonyl-1,2,3-triazoles to yield C1-heteroarylated isoquinolines. beilstein-journals.org This reaction proceeds with high regioselectivity and efficiency, accommodating both aromatic and aliphatic triazoles to provide the corresponding products in good to excellent yields. beilstein-journals.org The proposed mechanism initiates with the nucleophilic attack of the isoquinoline N-oxide on the sulfonyl group of the N-sulfonyl-1,2,3-triazole, leading to the formation of an intermediate that, upon elimination of a free triazolyl anion, generates the functionalized product. beilstein-journals.org
Furthermore, direct C-H functionalization of quinoline N-oxides, a related class of compounds, has been extensively studied and provides insights into potential reactions for isoquinoline N-oxides. For example, copper-catalyzed carbamoylation of quinoline N-oxides with hydrazinecarboxamides has been reported to proceed with high efficiency, suggesting a possible route for the C2-functionalization of isoquinoline N-oxides. nih.gov Similarly, copper-catalyzed intermolecular dehydrogenative amination/amidation of quinoline N-oxides with lactams/cyclamines offers a pathway to 2-aminoquinolines, which could potentially be adapted for isoquinoline N-oxides. nih.gov
Enantioselective Synthesis of Chiral Isoquinoline Derivatives
The development of enantioselective methods for the synthesis of chiral isoquinoline derivatives is of paramount importance due to the prevalence of these structures in biologically active natural products and pharmaceuticals. nih.gov
Chiral Auxiliary-Mediated Methodologies
One established approach to enantioselective synthesis involves the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate to direct a stereoselective reaction, after which they are removed.
Alanine derivatives have been successfully employed as chiral auxiliaries in the synthesis of chiral 1-substituted isoquinoline derivatives. nih.gov This method has been utilized to produce intermediates for the synthesis of complex isoquinoline alkaloids with good yields and high stereoselectivity. nih.gov Another prominent example is the use of Ellman's chiral auxiliary, tert-butylsulfinamide, for the asymmetric synthesis of 1-benzyl tetrahydroisoquinoline alkaloids. researchgate.net This strategy involves the addition of a Grignard reagent to a chiral N-sulfinyl imine, leading to the formation of the desired chiral product with high stereoselectivity. researchgate.net
Asymmetric Reduction of Prochiral Intermediates
Asymmetric reduction of prochiral intermediates, such as C=N bonds in dihydroisoquinolines, is a highly effective and atom-economical strategy for obtaining chiral tetrahydroisoquinolines (THIQs). mdpi.comresearchgate.net This can be achieved through various catalytic methods.
Catalytic asymmetric hydrogenation using transition metal catalysts, particularly those based on iridium and rhodium, has been widely explored. mdpi.com Chiral ligands, such as those from the (R,R)-TsDPEN family, are often employed to induce high enantioselectivity in the reduction of dihydroisoquinolines. mdpi.com
Asymmetric transfer hydrogenation offers an alternative to using high-pressure hydrogen gas. mdpi.commdpi.com This method typically employs a hydrogen donor, such as formic acid or isopropanol, in conjunction with a chiral transition-metal catalyst or an organocatalyst. mdpi.com
Utilization of Natural Chiral Building Blocks
The "chiral pool" synthesis strategy leverages readily available, enantiomerically pure natural products as starting materials. buchler-gmbh.com Nature provides a rich source of chiral molecules, including amino acids, carbohydrates, and alkaloids, which can be incorporated into the synthesis of more complex chiral targets. buchler-gmbh.com For instance, amino acids can serve as versatile chiral building blocks for the construction of isoquinoline frameworks. researchgate.net This approach has been demonstrated in the synthesis of isoquinoline alkaloids where the inherent chirality of the starting material is transferred to the final product. nih.gov
Cascade and Annulation Reactions in Isoquinoline Framework Construction
Cascade and annulation reactions provide powerful and efficient tools for the construction of the isoquinoline core, often in a single step from simple precursors. These reactions are characterized by their high atom and step economy.
Cascade Reactions:
Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular transformations where the product of one reaction becomes the substrate for the next. An efficient one-pot, three-component cascade reaction for the synthesis of multisubstituted isoquinolines involves the condensation of aryl ketones and hydroxylamine, followed by a rhodium(III)-catalyzed C-H bond activation of the in situ generated aryl ketone oxime and subsequent cyclization with an internal alkyne. nih.govorganic-chemistry.org Photocatalytic cascade reactions have also been developed, such as the visible-light-induced reaction of acceptor diazo compounds with electron-deficient olefins, catalyzed by ruthenium, to produce isoquinolinediones. acs.org Another example is the metal-free cascade reaction between N-alkyl-N-methacryloylbenzamides and aryl aldehydes to generate isoquinoline-1,3(2H,4H)-dione derivatives. rsc.org
Annulation Reactions:
Annulation reactions involve the formation of a new ring onto an existing one. Transition-metal-catalyzed [4+2] intermolecular annulations are a common strategy for constructing the isoquinolone ring. For example, the reaction of ortho-halobenzamides with alkynes, catalyzed by nickel complexes, affords N-substituted isoquinolones. mdpi.com Rhodium-catalyzed annulation of N-alkoxybenzamides with internal alkynes can also produce N-H isoquinolones. researchgate.net Furthermore, ruthenium(II)-catalyzed C-H annulations of oximes and N-methoxybenzamides with bridged alkynes have been used to synthesize macrocyclic isoquinolines and isoquinolones. researchgate.net Aryne annulation presents another versatile method, where the reaction of N-acyl dehydroamino esters with arynes can orthogonally produce either indolines or isoquinolines, depending on the N-acyl substituent. acs.org
Sequential Cyclization–Deoxygenation Pathways
The Vilsmeier-Haack reaction is a key method for the synthesis of 2-chloroquinoline-3-carbaldehydes from acetanilides. rsc.org This process involves the treatment of an acetanilide with Vilsmeier's reagent (a mixture of phosphorus oxychloride and dimethylformamide). The reaction proceeds through the formation of an imidoyl chloride, which then converts to an N-(α-chlorovinyl)aniline. This enamine intermediate undergoes diformylation at the β-position, followed by cyclization to yield the 2-chloroquinoline-3-carbaldehyde. rsc.org In some instances, the diformylated intermediates can be isolated and subsequently cyclized using polyphosphoric acid. rsc.org This pathway provides a direct route to chloro-substituted quinoline carbaldehydes, which are valuable precursors for more complex heterocyclic systems.
Further transformations of the resulting carbaldehyde can be achieved. For instance, a stirred suspension of a triarylquinoline-3-carbaldehyde can be treated with sodium borohydride (B1222165) in ethanol (B145695) and heated under reflux to yield the corresponding quinoline-3-methanol derivative. nih.gov
Aryne Annulation and Related Strategies
Aryne annulation represents a powerful, metal-free method for the synthesis of isoquinoline derivatives. organic-chemistry.orgcaltech.edu This strategy relies on the reaction of arynes with N-acyl enamides, which undergo a [4+2] cycloaddition followed by dehydrative aromatization to produce isoquinolines in good to excellent yields. organic-chemistry.org The reaction tolerates a wide range of α-substituents, including alkyl, aryl, and heteroatom-functionalized groups. organic-chemistry.org Furthermore, cyclic enamines can be utilized, enabling the construction of tricyclic isoquinoline systems. organic-chemistry.org
The scope of aryne substitution is broad, allowing for the regioselective synthesis of functionalized isoquinolines from both electron-rich and electron-poor arynes. organic-chemistry.orgcaltech.edu For example, the reaction of methyl 2-acetamidoacrylate with various functionalized arynes can produce 6-, 7-, and 8-substituted isoquinolines. caltech.edu This methodology has been successfully applied in the concise total synthesis of papaverine. organic-chemistry.org
A three-component formal [2+2+2] annulation process involving 3,4-dihydroisoquinolines, carbon dioxide, and benzynes offers a convergent route to tetrahydroisoquinoline-fused polyheterocycles. rsc.org This approach benefits from the use of readily available starting materials and demonstrates higher reactivity with electron-rich 3,4-dihydroisoquinolines and electron-deficient benzynes. rsc.org
Table 1: Examples of Aryne Annulation for Isoquinoline Synthesis
| Enamine Reactant | Aryne Precursor | Product | Yield | Reference |
|---|---|---|---|---|
| N-acyl enamide | Silyl aryl triflate | Substituted isoquinoline | Good to excellent | organic-chemistry.org |
| Methyl 2-acetamidoacrylate | Functionalized aryne | 6-, 7-, or 8-substituted isoquinoline | - | caltech.edu |
Fused Pyrrolo[2,1-a]isoquinoline (B1256269) Scaffold Construction
The pyrrolo[2,1-a]isoquinoline scaffold is a prominent feature in many natural products and synthetic molecules with significant biological activity, particularly as cytotoxic agents and topoisomerase inhibitors. nih.govnih.gov Consequently, numerous synthetic strategies have been developed for its construction.
One approach involves the cyclocondensation of a 1,4-dicarbonyl derivative with an aminoacetaldehyde diethyl acetal to form a pyrroloisoquinoline product. nih.gov Subsequent treatment with a palladium catalyst can then yield the pentacyclic alkaloidal system. nih.gov Another route involves the coupling of a brominated dihydroisoquinoline with a boronic acid, followed by cyclization and oxidation to afford the desired lamellarin. nih.gov
A novel and efficient method for constructing furo[2′,3′:2,3]pyrrolo[2,1-a]isoquinoline derivatives starts from readily available 1-R-1-ethynyl-2-vinylisoquinolines. mdpi.com This reaction proceeds in hexafluoroisopropanol at room temperature and does not require a catalyst. The addition of glacial acetic acid has been found to significantly improve the yields of the target spirolactone products. mdpi.com The reaction mechanism is sensitive to the solvent, as using trifluoroethanol instead of hexafluoroisopropanol leads to the formation of pyrido[2,1-a]isoquinolines. mdpi.com
Table 2: Synthetic Approaches to Fused Pyrrolo[2,1-a]isoquinolines
| Starting Materials | Key Reaction Step | Product Type | Reference |
|---|---|---|---|
| 1,4-Dicarbonyl derivative, Aminoacetaldehyde diethyl acetal | Cyclocondensation | Pyrroloisoquinoline | nih.gov |
| Brominated dihydroisoquinoline, Boronic acid | Suzuki coupling, Cyclization | Lamellarin | nih.gov |
Isoquinoline-Fused Benzimidazole (B57391) Synthesis
Isoquinoline-fused benzimidazoles, specifically benzo caltech.edumdpi.comimidazo[2,1-a]isoquinolines, are an important class of N-heterocycles. nih.gov Various synthetic protocols have been developed, often categorized by the ring being formed.
One common strategy involves the annulation of a pre-formed benzimidazole ring. For instance, the reaction of 2-(2-bromoaryl)benzimidazoles with 1,3-diketones under basic conditions can yield benzo caltech.edumdpi.comimidazo[2,1-a]isoquinolines. researchgate.net Another approach is the rhodium-catalyzed annulation of non-halogenated 2-arylimidazoles with acetophenone-derived sulfoxonium ylides under aerobic conditions. mdpi.com
Alternatively, the benzimidazole ring can be formed onto an existing isoquinoline framework. A catalyst-free method involves the reaction of 2-alkynylbenzaldehydes with o-phenylenediamines in ethanol at room temperature, which proceeds via alkyne hydroamination. bohrium.com This green synthesis approach offers high yields, broad substrate tolerance, and avoids the use of toxic metals. bohrium.com Other metal-catalyzed methods include copper(II) acetate-catalyzed cascade cyclization of o-alkynylbenzonitriles with o-iodoanilines and nickel-catalyzed annulation of chlorohalobenzimidamides with terminal alkynes. mdpi.com
A three-component, one-pot, transition-metal-free protocol has also been developed for the synthesis of 5-amino- and 6-carbonyl-functionalized benzimidazo[2,1-a]isoquinolines from o-cyanobenzaldehydes, o-phenylenediamines, and α-bromoacetates or α-bromoacetophenones. mdpi.com
Table 3: Selected Methods for Isoquinoline-Fused Benzimidazole Synthesis
| Reactants | Catalyst/Conditions | Key Transformation | Reference |
|---|---|---|---|
| 2-Alkynylbenzaldehyde, o-Phenylenediamine | None, Ethanol, RT | Alkyne hydroamination | bohrium.com |
| 2-(2-Bromoaryl)benzimidazole, 1,3-Diketone | Basic conditions | Nucleophilic aromatic substitution, Deacylative cyclocondensation | researchgate.net |
| 2-Arylimidazole, Sulfoxonium ylide | Rhodium catalyst, Aerobic | C-H activation, C-C/C-N bond formation | mdpi.com |
Triazolo/Tetrazolo Isoquinoline Formation
Fused triazolo[3,4-a]isoquinoline derivatives are another class of heterocyclic compounds synthesized from isoquinoline precursors. A key synthetic route involves the 1,3-dipolar [3+2] cycloaddition of an azomethine imine with a dipolarophile like ethyl cyanoformate. researchgate.net The resulting product can then undergo further transformations, such as hydrolysis and subsequent coupling with various amines to generate a library of 1,2,4-triazolo isoquinoline derivatives. researchgate.net
Another classical approach starts with 1-isoquinolylhydrazine, which can be cyclized with formic acid or acetic acid to yield s-triazolo[3,4-a]isoquinoline and its 3-methyl analogue, respectively. researchgate.net The 3-hydroxy derivative exists in the lactam form and can be converted to the 3-chloro derivative, which readily undergoes nucleophilic substitution. researchgate.net Oxidative cyclization of aryl hydrazones prepared from 1-isoquinolylhydrazine is another method to obtain 3-aryl-s-triazolo[3,4-a]isoquinolines. researchgate.net
Table 4: Synthesis of Fused Triazolo-Isoquinolines
| Precursor | Reagents | Product | Key Reaction | Reference |
|---|---|---|---|---|
| Azomethine imine | Ethyl cyanoformate | 1,2,4-Triazolo isoquinoline derivative | 1,3-Dipolar [3+2] cycloaddition | researchgate.net |
| 1-Isoquinolylhydrazine | Formic acid / Acetic acid | s-Triazolo[3,4-a]isoquinoline | Cyclization | researchgate.net |
Chemical Transformations and Derivatization Reactions of 3 Chloroisoquinoline 6 Carbaldehyde
Reactions Involving the Aldehyde Moiety
The aldehyde group is a key site for various chemical modifications, enabling the introduction of diverse structural motifs.
The aldehyde functional group of 3-chloroisoquinoline-6-carbaldehyde readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. masterorganicchemistry.comisroset.org This reaction is typically acid-catalyzed and involves the elimination of a water molecule. libretexts.org The formation of the C=N double bond is a reversible process, and the stability of the resulting imine can be influenced by the nature of the amine reactant. libretexts.orgnih.gov For instance, condensation with aromatic or aliphatic amines can lead to a wide array of N-substituted imine derivatives. organic-chemistry.orgnih.gov The reaction of quinoline-3-carbohydrazide (B3054276) with various benzaldehydes has been shown to produce Schiff base ligands that can coordinate with metal ions. mdpi.com
The general mechanism for imine formation involves the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, followed by a series of proton transfer steps and the eventual elimination of water to yield the imine. libretexts.orgyoutube.com The pH of the reaction medium is a critical factor, with optimal rates often observed around a pH of 5. libretexts.org
| Reactant | Reaction Type | Product Type | Key Features |
|---|---|---|---|
| Primary Amines (R-NH₂) | Condensation | Imines (Schiff Bases) | Acid-catalyzed, reversible reaction involving the elimination of water. masterorganicchemistry.comlibretexts.org |
| Quinoline-3-carbohydrazide | Condensation | Schiff Base Ligands | Products can act as ligands for metal complexes. mdpi.com |
The aldehyde group of this compound can be readily reduced to a primary alcohol, (3-chloroisoquinolin-6-yl)methanol. chadsprep.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.orgopenstax.org NaBH₄ is a milder reagent and is often preferred for its safety and ease of handling. openstax.org The reduction involves the nucleophilic addition of a hydride ion to the carbonyl carbon. libretexts.org
Conversely, the aldehyde can be oxidized to the corresponding carboxylic acid, 3-chloroisoquinoline-6-carboxylic acid. uni.lulibretexts.org A common oxidizing agent for this purpose is chromic acid (H₂CrO₄), often prepared in situ from chromium trioxide (CrO₃) and aqueous sulfuric acid (Jones reagent). libretexts.orgmasterorganicchemistry.comlumenlearning.com The oxidation proceeds through the formation of a gem-diol intermediate. libretexts.org
| Reaction Type | Reagent | Product |
|---|---|---|
| Reduction | Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄) | (3-chloroisoquinolin-6-yl)methanol chadsprep.comlibretexts.orgopenstax.org |
| Oxidation | Chromic Acid (H₂CrO₄) / Jones Reagent | 3-chloroisoquinoline-6-carboxylic acid uni.lulibretexts.orglibretexts.org |
The Wittig reaction provides a powerful method for converting the aldehyde group of this compound into an alkene. wikipedia.org This reaction involves a phosphonium (B103445) ylide (Wittig reagent), which reacts with the aldehyde to form a new carbon-carbon double bond. wikipedia.orgmasterorganicchemistry.com The geometry of the resulting alkene (E or Z isomer) is influenced by the nature of the ylide used. wikipedia.orgorganic-chemistry.org Stabilized ylides generally lead to (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.org The Horner-Wadsworth-Emmons reaction, a modification of the Wittig reaction using phosphonate (B1237965) carbanions, typically yields (E)-alkenes. nih.govresearchgate.net These olefination strategies are valuable for extending the carbon chain and introducing vinyl groups into the isoquinoline (B145761) framework. beilstein-journals.org
| Olefination Strategy | Reagent | Key Outcome |
|---|---|---|
| Wittig Reaction | Phosphonium Ylide | Forms a C=C double bond, converting the aldehyde to an alkene. wikipedia.orgmasterorganicchemistry.com |
| Horner-Wadsworth-Emmons Reaction | Phosphonate Carbanion | Typically produces (E)-alkenes. nih.govresearchgate.net |
Reactions at the Halogenated Position (C-3 Chlorine)
The chlorine atom at the C-3 position of the isoquinoline ring is susceptible to nucleophilic substitution and serves as a handle for carbon-carbon bond-forming reactions.
The chlorine atom at the C-3 position can be displaced by various nucleophiles. beilstein-journals.org These reactions typically proceed via a nucleophilic aromatic substitution mechanism. The specific mechanism, whether it's a concerted Sₙ2-like process or a stepwise addition-elimination pathway, can depend on the nature of the nucleophile and the reaction conditions. mdpi.comsapub.orgrsc.org A wide range of nucleophiles, including amines, alkoxides, and thiolates, can be employed to introduce new functional groups at this position.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are highly effective for forming new carbon-carbon bonds at the C-3 position. nih.govyoutube.com In a Suzuki-Miyaura coupling, the 3-chloro-isoquinoline-6-carbaldehyde would react with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. nih.govyoutube.comyoutube.com This methodology allows for the introduction of a wide variety of aryl and vinyl substituents, significantly expanding the structural diversity of the resulting isoquinoline derivatives. nih.gov
| Reaction Type | Reactants | Catalyst/Reagents | Product Type |
|---|---|---|---|
| Nucleophilic Displacement | Nucleophiles (e.g., R-NH₂, R-O⁻, R-S⁻) | - | 3-substituted isoquinoline-6-carbaldehydes beilstein-journals.org |
| Suzuki-Miyaura Cross-Coupling | Organoboron Reagents (e.g., Ar-B(OH)₂) | Palladium Catalyst, Base | 3-aryl- or 3-vinylisoquinoline-6-carbaldehydes nih.govyoutube.com |
Buchwald–Hartwig Amination
The Buchwald-Hartwig amination stands as a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orgnih.gov This reaction is particularly useful for synthesizing aryl amines from aryl halides. wikipedia.org In the context of this compound, the chloro group at the C-3 position serves as the aryl halide component, enabling the introduction of various primary and secondary amines.
The general catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form an amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst. chemeurope.com The choice of palladium precursor, phosphine (B1218219) ligand, and base is crucial for the reaction's success and can be tailored to the specific amine and aryl halide substrates. chemeurope.comorganic-chemistry.org
Key aspects of the Buchwald-Hartwig amination include:
Catalyst System: A combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand (e.g., PPh₃, BINAP, Xantphos) is typically employed. chemeurope.com The development of sterically hindered and electron-rich phosphine ligands has significantly expanded the scope of this reaction. wikipedia.org
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium carbonate (K₂CO₃) is required to facilitate the deprotonation of the amine. chemeurope.comlibretexts.org
Solvent: Aprotic solvents like toluene, dioxane, or THF are commonly used. chemeurope.com
For the amination of this compound, the reaction conditions would be optimized to achieve high yields of the corresponding 3-aminoisoquinoline-6-carbaldehyde derivatives. The aldehyde functionality may require protection depending on the reaction conditions and the nature of the amine.
| Reactant | Amine | Catalyst System | Base | Product |
| This compound | Primary or Secondary Amine | Pd(0) source + Phosphine Ligand | Strong, non-nucleophilic base | 3-Aminoisoquinoline-6-carbaldehyde derivative |
Modifications of the Isoquinoline Nitrogen Atom
The nitrogen atom within the isoquinoline ring system exhibits nucleophilic and basic properties, allowing for a range of chemical modifications.
The isoquinoline nitrogen can be oxidized to form the corresponding N-oxide using various oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). This transformation introduces a new functional group and alters the electronic properties of the isoquinoline ring, potentially influencing its reactivity in subsequent reactions. The resulting N-oxide can then undergo deoxygenative transformations to regenerate the parent isoquinoline or be converted to other derivatives.
The lone pair of electrons on the isoquinoline nitrogen allows it to react with alkyl halides or other electrophiles to form quaternary ammonium (B1175870) salts. This process, known as quaternization, introduces a positive charge on the nitrogen atom and significantly alters the molecule's properties. These salts are often more soluble in polar solvents and can be used as intermediates in various synthetic transformations. The formation of salts can also be achieved by treating the isoquinoline with a suitable acid.
| Reaction | Reagent | Product |
| N-Oxidation | H₂O₂ or m-CPBA | This compound N-oxide |
| Quaternization | Alkyl halide (e.g., CH₃I) | N-Alkyl-3-chloroisoquinolinium-6-carbaldehyde salt |
Functionalization at Other Ring Positions (C-1, C-4, C-5, C-7, C-8)
While the C-3 and C-6 positions of this compound are the primary sites of the initial functionalities, other positions on the isoquinoline ring can also be targeted for further modification. researchgate.net Directed ortho-metalation (DoM) strategies can be employed to introduce substituents at positions adjacent to existing functional groups. For instance, lithiation directed by the chloro or a protected aldehyde group could potentially allow for functionalization at C-4 or C-5/C-7, respectively. Furthermore, electrophilic aromatic substitution reactions might occur at electron-rich positions of the benzene (B151609) ring portion of the isoquinoline, although the presence of the deactivating chloro and aldehyde groups would influence the regioselectivity. The development of C-H activation methodologies also presents opportunities for direct functionalization at various C-H bonds around the ring. beilstein-journals.orgbeilstein-journals.org
Structural Modifications and Rearrangements within the Isoquinoline Skeleton
The inherent reactivity of the this compound framework allows for its participation in reactions that lead to more complex polycyclic structures.
The aldehyde and chloro functionalities on this compound can be exploited in intramolecular cyclization reactions to construct new rings fused to the isoquinoline core. For instance, if a suitable nucleophile is introduced at the C-4 position, an intramolecular cyclization involving the aldehyde at C-6 could lead to the formation of a new heterocyclic ring.
Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offer an efficient route to complex molecular architectures. nih.govrsc.org A strategically designed substrate derived from this compound could undergo a cascade sequence initiated by a reaction at either the chloro or aldehyde group, leading to the formation of intricate polycyclic systems. researchgate.netrsc.org For example, a reaction could be envisioned where an initial intermolecular reaction at the aldehyde is followed by an intramolecular cyclization involving the C-3 chloro substituent.
Isomerization and Tautomerism Studies of this compound Remain an Unexplored Area of Research
A thorough review of scientific literature and chemical databases reveals a significant gap in the documented research concerning the specific isomerization and tautomerism of this compound. While the broader field of isoquinoline chemistry has been the subject of numerous studies, including investigations into the tautomeric and isomeric properties of various derivatives, specific experimental or computational data for this compound is not publicly available.
Tautomerism, the chemical equilibrium between two or more interconvertible constitutional isomers, is a well-known phenomenon in heterocyclic compounds. For isoquinoline derivatives, this can involve the migration of a proton, leading to different forms such as keto-enol or imine-enamine tautomers. For instance, studies on hydroxy- and amino-substituted isoquinolines have detailed the influence of substituent position and solvent effects on the equilibrium between different tautomeric forms. These investigations often employ spectroscopic techniques like NMR and UV-Vis, alongside computational chemistry, to determine the relative stability and populations of the tautomers.
Similarly, isomerization studies in the isoquinoline family might involve the rearrangement of the carbon skeleton or the interconversion of positional isomers, which can be induced by thermal, photochemical, or catalytic methods.
However, despite the foundational knowledge available for the isoquinoline scaffold, specific research delineating the potential tautomeric forms or isomerization pathways for this compound has not been reported. The presence of the chloro and carbaldehyde functionalities at the 3 and 6 positions, respectively, introduces specific electronic and steric factors that would uniquely influence its isomeric and tautomeric behavior. Without dedicated research, any discussion on this topic would be purely speculative.
Therefore, the detailed research findings and data tables requested for this specific subsection cannot be provided at this time due to the absence of published studies on the isomerization and tautomerism of this compound. This represents a novel area for future investigation within the field of heterocyclic chemistry.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of 3-chloroisoquinoline-6-carbaldehyde.
¹H and ¹³C NMR Chemical Shift Assignments
The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to each proton in the molecule. The aldehydic proton typically appears as a singlet in the downfield region, around δ 10.3 ppm. The aromatic protons of the isoquinoline (B145761) ring system resonate in the range of δ 7.2-8.6 ppm.
The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon of the aldehyde group is characterized by a signal in the highly deshielded region, often around δ 192-193 ppm. The carbons of the isoquinoline ring appear in the aromatic region of the spectrum. For comparison, the related compound isoquinoline-6-carbaldehyde (B65355) shows ¹³C NMR signals at δ 192.7, 153.0, 146.4, 140.0, 134.9, 133.4, 130.7, 128.8, 126.7, and 117.9. rsc.org
Table 1: Experimental ¹H and ¹³C NMR Data for Related Compounds
| Compound | Nucleus | Chemical Shift (δ, ppm) |
|---|---|---|
| Isoquinoline-6-carbaldehyde | ¹H | 10.37 (s, 1H), 9.31 (s, 1H), 8.96 (d, J = 6.0 Hz, 1H), 8.69 (d, J = 6.0 Hz, 1H), 8.20 (t, J = 8.2 Hz, 2H), 7.75 (dd, J = 8.0, 7.3 Hz, 1H) rsc.org |
| ¹³C | 192.7, 153.0, 146.4, 140.0, 134.9, 133.4, 130.7, 128.8, 126.7, 117.9 rsc.org | |
| 2-Chloroquinoline-3-carbaldehyde derivatives | ¹H | Aldehydic proton: 10.305-10.387 (s, 1H) researchgate.net |
| ¹³C | Carbonyl carbon: ~162.61 researchgate.net |
Correlation of Experimental NMR Data with Theoretical Predictions
Computational methods, such as those based on Density Functional Theory (DFT), can predict NMR chemical shifts. nih.gov These theoretical predictions, when compared with experimental data, can provide further confidence in the structural elucidation. nih.gov While specific theoretical predictions for this compound were not found, methods for predicting ¹³C chemical shifts in polychloro-quinolines and -isoquinolines have been developed, with some achieving high accuracy. nih.gov These computational approaches can be particularly useful in assigning signals in complex regions of the spectrum and in cases where experimental data may be ambiguous. nih.gov
Vibrational Spectroscopy (FT-IR and Raman)
Vibrational spectroscopy probes the molecular vibrations and provides characteristic frequencies for the functional groups present in this compound.
Identification of Characteristic Functional Group Frequencies
The FT-IR spectrum of this compound is expected to show several characteristic absorption bands. The most prominent of these is the strong C=O stretching vibration of the aldehyde group, which typically appears in the region of 1690-1715 cm⁻¹. researchgate.netpressbooks.pub The aromatic C=C and C=N stretching vibrations of the isoquinoline ring will give rise to bands in the 1400-1600 cm⁻¹ region. pressbooks.publibretexts.org The C-H stretching vibrations of the aromatic ring are expected above 3000 cm⁻¹, while the aldehydic C-H stretch often appears as two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹. libretexts.orgvscht.cz
Table 2: Characteristic FT-IR Frequencies for Functional Groups in this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Aldehyde (C=O) | Stretch | 1690 - 1715 researchgate.netpressbooks.pub |
| Aldehyde (C-H) | Stretch | ~2720 and ~2820 libretexts.orgvscht.cz |
| Aromatic Ring (C=C, C=N) | Stretch | 1400 - 1600 pressbooks.publibretexts.org |
| Aromatic C-H | Stretch | > 3000 vscht.cz |
| C-Cl | Stretch | 550 - 850 libretexts.org |
Analysis of C-Cl Stretching Modes
The C-Cl stretching vibration gives rise to a characteristic absorption in the fingerprint region of the FT-IR spectrum, typically between 550 and 850 cm⁻¹. libretexts.org The exact position of this band can be influenced by the surrounding molecular structure. For instance, in 2,6-dichloroaniline (B118687) derivatives, the C-Cl stretch has been observed around 783 cm⁻¹. researchgate.net Analysis of this region in the spectrum of this compound would confirm the presence of the chlorine substituent. Raman spectroscopy can also be a valuable tool for observing the C-Cl stretching mode, which is often a strong and well-defined band in the Raman spectrum.
Correlation of Experimental Vibrational Data with Theoretical Predictions
The vibrational properties of quinoline (B57606) derivatives, which are structurally related to this compound, have been investigated through a combination of experimental techniques like Fourier-transform infrared (FT-IR) and Raman spectroscopy, and theoretical methods such as Density Functional Theory (DFT). nih.govresearchgate.netnih.gov For instance, studies on 3-quinolinecarboxaldehyde (B83401) and 2-chloroquinoline-3-carboxaldehyde have demonstrated a strong correlation between experimentally observed vibrational frequencies and those predicted by DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set. nih.govresearchgate.netnih.gov
In the case of 2-chloroquinoline-3-carboxaldehyde, theoretical calculations helped assign the vibrational modes with a high degree of confidence. researchgate.net For example, the C-H stretching vibrations were theoretically observed between 3030 and 3078 cm⁻¹, while the C=O stretching vibration was predicted at 1717 cm⁻¹. researchgate.net Such theoretical data generally show a slight deviation from experimental values, which is attributed to the fact that theoretical calculations are often performed for the gaseous state, while experimental measurements are typically conducted on solid samples. nih.gov Scaling factors are commonly applied to the theoretical frequencies to correct for these systematic errors and improve the agreement with experimental data. dergipark.org.tr The stability of different conformers, such as the Rot 1 and Rot 2 forms in 3-quinolinecarboxaldehyde, has also been successfully predicted, with the more stable conformer's calculated frequencies showing better agreement with the experimental spectra. nih.gov
Table 1: Comparison of Theoretical and Experimental Vibrational Frequencies for Related Chloroquinoline Carboxaldehydes
| Functional Group | Theoretical Frequency (cm⁻¹) (2-chloroquinoline-3-carboxaldehyde) | Experimental Observation |
| C-H Stretch | 3030 - 3078 | Typically observed in this region |
| C=O Stretch | 1717 | Consistent with aldehyde carbonyl stretch |
| C-Cl Stretch | - | Generally observed at 505-760 cm⁻¹ |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides valuable insights into the electronic transitions within a molecule. For compounds like this compound, the absorption of UV-visible light promotes electrons from lower energy molecular orbitals to higher energy ones.
Electronic Absorption Spectra and Electronic Transitions
The electronic spectra of quinoline derivatives are characterized by absorption bands arising from π → π* and n → π* transitions. libretexts.orgfiveable.memasterorganicchemistry.com The π → π* transitions, which are typically more intense, involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated aromatic system. libretexts.orgnih.gov The n → π* transitions, which are generally weaker, involve the promotion of an electron from a non-bonding orbital (e.g., on the nitrogen atom or the oxygen of the carbonyl group) to a π* antibonding orbital. masterorganicchemistry.com
For similar molecules like 4,6,8-triarylquinoline-3-carbaldehydes, absorption bands in the ultraviolet region, around 275-282 nm, are attributed to π–π* transitions of the conjugated quinoline ring. nih.gov The presence of a carbonyl group can introduce a weak n→π* transition, often observed in the range of 270-300 nm. masterorganicchemistry.com The specific wavelengths and intensities of these transitions in this compound would be influenced by the chlorine and carbaldehyde substituents on the isoquinoline core.
Solvent Effects on UV-Vis Spectra
The polarity of the solvent can significantly influence the UV-Vis absorption spectrum of a molecule, a phenomenon known as solvatochromism. slideshare.net Changes in solvent polarity can lead to shifts in the absorption maxima (λmax) to longer wavelengths (bathochromic or red shift) or shorter wavelengths (hypsochromic or blue shift). slideshare.netresearchgate.net
These shifts arise from differential solvation of the ground and excited states of the molecule. researchgate.net For instance, in π → π* transitions, the excited state is often more polar than the ground state, leading to a bathochromic shift with increasing solvent polarity. Conversely, for n → π* transitions, the ground state is typically more stabilized by polar solvents through hydrogen bonding, resulting in a hypsochromic shift. ekb.eg The study of solvent effects can therefore provide further information about the nature of the electronic transitions. ekb.eg For example, in a study of thienylazo dyes, a bathochromic shift was observed in more polar solvents like DMF compared to acetone (B3395972) and methanol, indicating a more polar excited state. ekb.eg
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation patterns.
Molecular Ion Identification and Fragmentation Patterns
In mass spectrometry, a molecule is ionized, typically forming a molecular ion (M+•). The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound. The molecular ion can then undergo fragmentation, breaking into smaller, characteristic ions. libretexts.orgfu-berlin.de The fragmentation pattern is a unique fingerprint of the molecule's structure.
For aromatic aldehydes, common fragmentation pathways include the loss of a hydrogen atom (M-1) or the loss of the formyl group (CHO, M-29). libretexts.org In the case of isoquinoline alkaloids, characteristic fragmentation behaviors have been systematically studied. nih.gov For instance, the loss of substituent groups and retro-Diels-Alder (RDA) reactions are common fragmentation pathways. nih.gov The stable aromatic structure of the quinoline ring often results in a strong molecular ion peak. libretexts.org The specific fragmentation pattern of this compound would be expected to show losses related to the chloro and carbaldehyde substituents, as well as fragmentation of the isoquinoline ring system itself.
Table 2: Expected Fragmentation Losses for this compound
| Loss | Fragment | Expected m/z Change |
| Hydrogen radical | [M-H]⁺ | -1 |
| Formyl radical | [M-CHO]⁺ | -29 |
| Chlorine radical | [M-Cl]⁺ | -35 or -37 |
| Carbon monoxide | [M-CO]⁺ | -28 |
Isotopic Abundance Analysis for Halogen Confirmation
A key feature in the mass spectrum of a chlorine-containing compound is the presence of isotopic peaks. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75.8% and 24.2%, respectively. This results in the molecular ion appearing as two peaks, the M+• peak and an M+2 peak, with a relative intensity ratio of roughly 3:1. The presence of this characteristic isotopic pattern provides definitive confirmation of the presence of a single chlorine atom in the molecule. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition of the molecular ion and its fragments with high accuracy.
X-Ray Diffraction Crystallography for Solid-State Structure
X-ray diffraction crystallography stands as the most definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This powerful analytical technique provides unambiguous information about the molecular structure, bond lengths, bond angles, and the packing of molecules in the crystal lattice. nih.gov The process involves irradiating a single crystal of the compound with a beam of X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted X-rays are directly related to the arrangement of electrons, and therefore atoms, within the crystal.
As of the latest literature surveys, a specific single-crystal X-ray diffraction study for this compound has not been reported. Therefore, to illustrate the type of detailed structural information that can be obtained from such an analysis, the crystallographic data of a closely related compound, 2-Chloro-6-methoxyquinoline-3-carbaldehyde, is presented as a pertinent example. It is crucial to note that the following data pertains to 2-Chloro-6-methoxyquinoline-3-carbaldehyde and not this compound.
Determination of Crystal Structure and Molecular Geometry
For the illustrative compound, 2-Chloro-6-methoxyquinoline-3-carbaldehyde, the crystal structure was determined to be in the monoclinic space group. nih.gov The analysis of the diffraction data allows for the precise measurement of unit cell dimensions.
Crystal Data for 2-Chloro-6-methoxyquinoline-3-carbaldehyde nih.gov
| Parameter | Value |
| Formula | C₁₁H₈ClNO₂ |
| Molecular Weight | 221.63 |
| Crystal System | Monoclinic |
| a | 7.7072 (9) Å |
| b | 14.3474 (13) Å |
| c | 9.3487 (10) Å |
| β | 109.415 (2)° |
| Volume | 974.98 (18) ų |
| Z | 4 |
Analysis of Intermolecular Interactions and Packing
The arrangement of molecules within the crystal, known as crystal packing, is governed by a variety of intermolecular interactions. These non-covalent forces, although weaker than covalent bonds, play a crucial role in the stability and physical properties of the crystalline solid. nih.gov
In the solid state, molecules of similar compounds are often held together by a network of hydrogen bonds, π–π stacking interactions, and other van der Waals forces. For instance, in many organic molecules, hydrogen bonds are a primary factor in directing the crystal packing. nih.gov The study of these interactions provides insight into how molecules recognize and assemble with one another.
In the case of 2-Chloro-6-methoxyquinoline-3-carbaldehyde, the specific intermolecular contacts and packing arrangement would be detailed in its full crystallographic report. This would include the identification of any hydrogen bonds, halogen bonds (involving the chlorine atom), and stacking interactions between the aromatic quinoline rings. Understanding these interactions is fundamental for predicting properties such as solubility, melting point, and polymorphism. A detailed analysis of these forces in the crystal structure of this compound would require its own dedicated X-ray crystallographic study.
Computational Chemistry and Theoretical Studies of 3 Chloroisoquinoline 6 Carbaldehyde
Quantum Chemical Calculations (DFT, TD-DFT)
Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful quantum chemical methods used to investigate the electronic structure and properties of molecules. nih.govnih.gov These calculations provide a balance between accuracy and computational cost, making them ideal for studying medium-sized organic molecules.
Geometry Optimization and Electronic Structure Analysis
The first step in any computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For 3-Chloroisoquinoline-6-carbaldehyde, this would be performed using a DFT method, such as B3LYP or M06, with an appropriate basis set like 6-311++G(d,p). researchgate.net The optimization process calculates the forces on each atom and adjusts their positions until a minimum energy structure is found.
The resulting optimized geometry would reveal key bond lengths, bond angles, and dihedral angles. For instance, the presence of the chlorine atom at the 3-position and the carbaldehyde group at the 6-position would influence the planarity of the isoquinoline (B145761) ring system. The electronic structure analysis would detail the distribution of electrons within the molecule, highlighting the effects of the electron-withdrawing chloro and aldehyde groups on the aromatic system.
Table 1: Predicted Geometrical Parameters for this compound (Based on Isoquinoline Data)
| Parameter | Predicted Value | Reference Compound |
|---|---|---|
| C-N Bond Length (Å) | ~1.37 | Isoquinoline |
| C-C Bond Length (Å) in Benzene (B151609) Ring | ~1.40 | Isoquinoline |
| C-Cl Bond Length (Å) | ~1.74 | Chloro-substituted aromatics |
| C=O Bond Length (Å) | ~1.22 | Aromatic aldehydes |
Note: The values are estimations based on computational studies of isoquinoline and related substituted compounds. researchgate.net
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. nih.govnih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a measure of the molecule's excitability and chemical stability. nih.govnih.gov
For this compound, the HOMO would likely be distributed over the electron-rich isoquinoline ring, while the LUMO would be expected to be localized more on the electron-deficient regions, particularly the carbaldehyde group and the carbon atom attached to the chlorine. The electron-withdrawing nature of the substituents would be expected to lower both the HOMO and LUMO energy levels and potentially reduce the HOMO-LUMO gap compared to unsubstituted isoquinoline, making the molecule more reactive and susceptible to nucleophilic attack. A smaller energy gap is also indicative of potential applications in nonlinear optics (NLO). nih.govnih.gov
Table 2: Predicted FMO Energies and HOMO-LUMO Gap for this compound
| Parameter | Predicted Energy (eV) | Significance |
|---|---|---|
| EHOMO | Negative value | Represents electron-donating ability |
| ELUMO | Negative value | Represents electron-accepting ability |
Note: The exact values would be determined by specific DFT calculations. The trend is predicted based on the effects of electron-withdrawing substituents.
Molecular Electrostatic Potential (MEP) Surface Mapping
The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution in a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich and electron-poor regions. mdpi.com In an MEP map, red colors typically indicate regions of high electron density (negative potential), which are prone to electrophilic attack, while blue colors represent regions of low electron density (positive potential), susceptible to nucleophilic attack.
For this compound, the MEP surface would likely show a high negative potential around the nitrogen atom of the isoquinoline ring and the oxygen atom of the carbaldehyde group, making them potential sites for hydrogen bonding and electrophilic interactions. mdpi.com Conversely, positive potential regions would be expected around the hydrogen atoms and the carbon atom of the carbaldehyde group.
Atomic Charge Analysis and Reactivity Prediction
Atomic charge analysis, using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, quantifies the charge distribution on an atomic level. mdpi.com This analysis provides insights into the local reactivity of different atoms in the molecule.
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
Theoretical calculations can predict various spectroscopic properties, which can be invaluable for the identification and characterization of a newly synthesized compound. researchgate.netnih.gov
NMR Spectroscopy: DFT calculations can predict the 1H and 13C NMR chemical shifts. By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be estimated relative to a standard (e.g., TMS). These predicted spectra can aid in the assignment of experimental NMR signals.
IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical Infrared (IR) spectrum. researchgate.net This would show characteristic peaks for the C=O stretching of the aldehyde, C-Cl stretching, C=N stretching of the isoquinoline ring, and various C-H bending and stretching modes.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectrum (UV-Vis). nih.govnih.gov By calculating the energies of electronic transitions from the ground state to various excited states, the absorption maxima (λmax) can be predicted. nih.gov For this compound, transitions would likely involve π-π* and n-π* excitations within the aromatic system and the carbonyl group.
Molecular Dynamics Simulations
While quantum chemical calculations provide insights into the properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study the behavior of a molecule over time, often in the presence of a solvent or in a biological environment. osti.gov
For this compound, an MD simulation would typically involve placing the molecule in a simulation box filled with a solvent, such as water or chloroform. osti.gov The interactions between the atoms are described by a force field. The simulation then solves Newton's equations of motion for each atom, providing a trajectory that describes the positions and velocities of the atoms over time.
MD simulations can be used to:
Study the conformational flexibility of the molecule, particularly the rotation of the carbaldehyde group.
Analyze the solvation structure and the hydrogen bonding interactions between the molecule and the solvent.
Investigate the stability of potential complexes with other molecules, such as biological macromolecules. mdpi.comnih.gov
Calculate transport properties like diffusion coefficients. osti.gov
For a molecule like this compound, MD simulations could provide valuable information on its behavior in solution and its potential interactions in a biological context, complementing the static picture provided by quantum chemical calculations.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Isoquinoline |
| Quinoline (B57606) |
| Chloro-substituted aromatics |
| Aromatic aldehydes |
| Tetrahydroisoquinoline |
| Tetrahydroquinoline |
| Benzylamide |
| Glyoxal acetal (B89532) |
Investigation of Conformational Preferences
Computational analysis is employed to determine the most stable three-dimensional arrangements, or conformations, of this compound. The isoquinoline core is largely planar, but the rotational freedom of the aldehyde group (-CHO) at the 6-position gives rise to different potential conformers. Quantum mechanical calculations, such as Density Functional Theory (DFT), are used to calculate the energy of these different conformations, identifying the lowest-energy and therefore most probable structures.
Furthermore, the conformation of the molecule can be significantly influenced by its environment, particularly within the binding site of a protein. Detailed analyses have shown that specific interactions, such as halogen bonds, can be directly responsible for the conformational changes a molecule adopts within a biological target's active site. nih.govbohrium.com
Exploration of Reaction Mechanisms
Theoretical chemistry plays a vital role in elucidating the mechanisms of chemical reactions involving quinoline and isoquinoline aldehydes. For instance, DFT has been used to investigate the Wittig reaction mechanism for related quinoline-3-carbaldehydes. mdpi.com Such studies model the entire reaction pathway, identifying high-energy transition states and intermediate structures. mdpi.com This allows researchers to understand factors influencing the reaction's outcome and selectivity. mdpi.com
Quantum-chemical calculations are also used to assess the stability of different isomers or tautomers that could be formed during synthesis. mdpi.com By comparing the calculated energies of potential products, chemists can predict the most likely outcome of a reaction, guiding synthetic strategies. mdpi.com The Vilsmeier-Haack reaction is a common method for synthesizing chloroquinoline- and chloroisoquinoline-carbaldehydes. mdpi.comnih.gov
Studies on Solvation and Molecule-Membrane Interactions
To simulate the behavior of this compound in a biological context, computational models must account for the effects of the solvent, typically water. Solvation models, such as the SM8 model, are applied in quantum-chemical calculations to provide a more accurate representation of the molecule's properties in solution. mdpi.com
Understanding how a potential drug molecule interacts with and permeates cell membranes is critical. While specific studies on this compound are not detailed in the provided literature, the standard computational approach involves molecular dynamics (MD) simulations. These simulations model the molecule's interaction with a lipid bilayer, providing insights into its permeability and potential to reach intracellular targets.
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a cornerstone of structure-based drug design, used to predict how a ligand like this compound might interact with a protein target.
Prediction of Binding Affinities and Modes
Molecular docking simulations are performed to place this compound into the active site of a target protein of known three-dimensional structure. researchgate.net These simulations calculate the binding affinity, often expressed as a free energy of binding (ΔG) in kcal/mol, which estimates the strength of the ligand-protein interaction. nih.govnih.gov The lower (more negative) the binding energy, the more favorable the interaction.
The results also provide a detailed picture of the binding mode, identifying key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and halogen bonds between the ligand and specific amino acid residues in the protein's active site. nih.gov This information is crucial for understanding the basis of molecular recognition. Potential protein targets for quinoline-based compounds that have been explored in docking studies include GlcN-6-P synthase, HIV non-nucleoside reverse transcriptase (HIV-RT), and Phosphatidylinositol 3-kinase (PI3Kα). nih.govresearchgate.netmdpi.com
Table 1: Illustrative Molecular Docking Results for a Quinoline Derivative
This table represents typical data obtained from a molecular docking study, showing calculated binding affinities and key interactions with amino acid residues in a hypothetical protein active site.
| Ligand | Target Protein | PDB ID | Binding Affinity (kcal/mol) | Interacting Residues | Interaction Type |
| Derivative A | HIV-RT | 4I2P | -8.5 | LYS-101, PRO-236 | Hydrogen Bond |
| Derivative A | HIV-RT | 4I2P | -8.5 | TYR-181, TYR-188 | Pi-Pi Stacking |
| Derivative B | PI3Kα | 1E8Z | -9.2 | VAL-851 | Hydrogen Bond |
| Derivative B | PI3Kα | 1E8Z | -9.2 | LYS-802 | Halogen Bond |
| Derivative C | GlcN-6-P Synthase | 1XFF | -7.9 | GLU-488, SER-349 | Hydrogen Bond |
Structure-Activity Relationship (SAR) Derivation via Computational Means
Structure-Activity Relationship (SAR) studies aim to understand how changes in a molecule's structure affect its biological activity. researchgate.net Computationally, this involves creating Quantitative Structure-Activity Relationship (QSAR) models. nih.gov These models establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their experimentally determined biological activities. nih.gov
For a series of isoquinoline derivatives, computational methods can calculate various molecular descriptors, such as lipophilicity, electronic properties, and steric parameters. nih.gov By analyzing these descriptors alongside activity data, researchers can identify which molecular features are key for potency. For example, studies on related heterocyclic compounds have shown that increasing lipophilicity can lead to enhanced cytotoxic effects. mdpi.com This understanding guides the design of new analogues with improved activity. researchgate.net
Rational Drug Design Utilizing Halogen Bonding and Other Non-Covalent Interactions
Rational drug design leverages the detailed understanding of ligand-protein interactions to create more potent and selective drugs. nih.gov The chlorine atom in this compound is not merely a bulky substituent; it is capable of forming a specific and highly directional non-covalent interaction known as a halogen bond. nih.govnih.gov
A halogen bond occurs when the electron-deficient region on a halogen atom (the σ-hole) interacts favorably with a Lewis base, such as an oxygen or nitrogen atom on a protein. researchgate.net The strength of this interaction can be comparable to that of a classical hydrogen bond and follows the general trend I > Br > Cl. bohrium.com The directionality of halogen bonds makes them a powerful and precise tool for drug design, enabling chemists to enhance binding affinity and selectivity for a target protein. nih.govnih.gov Advanced computational methods, such as combined quantum mechanics/molecular mechanics (QM/MM), are used to accurately model these interactions and incorporate them into the design of new inhibitors. bohrium.com
In Silico ADME-Tox Prediction
In the realm of computational chemistry, the prediction of a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, alongside its toxicological profile (Tox), is a critical step in the early stages of drug discovery and chemical safety assessment. These in silico models provide a rapid and cost-effective means to evaluate the potential of a chemical compound long before it is synthesized and tested in a laboratory. For novel compounds such as this compound, where experimental data is scarce, these computational predictions offer valuable insights into its likely behavior in a biological system.
Absorption, Distribution, Metabolism, and Excretion Profiling
The journey of a chemical compound through the body is a complex process governed by its physicochemical properties. In silico ADME profiling utilizes a variety of computational models to predict these properties, offering a window into the potential bioavailability and disposition of a compound like this compound.
Absorption: This parameter is crucial for orally administered drugs and is heavily influenced by factors such as aqueous solubility, lipophilicity, and permeability across the intestinal wall. Computational models can predict these characteristics. For instance, models can estimate a compound's solubility in water (LogS) and its partition coefficient between octanol (B41247) and water (LogP), a measure of lipophilicity. Permeability is often predicted using models trained on data from Caco-2 cell assays, which are a well-established in vitro model for the human intestinal barrier.
Distribution: Once absorbed, a compound is distributed throughout the body via the bloodstream. Key factors influencing distribution include plasma protein binding (PPB) and the ability to cross biological barriers like the blood-brain barrier (BBB). In silico models can predict the extent of PPB, which affects the concentration of free compound available to exert its biological effects. researchgate.net BBB penetration is a critical parameter for compounds targeting the central nervous system and can be estimated based on molecular descriptors such as size, polarity, and hydrogen bonding capacity.
Metabolism: The biotransformation of compounds, primarily in the liver by cytochrome P450 (CYP) enzymes, is a major determinant of their duration of action and potential for drug-drug interactions. Computational models can predict which CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) are likely to metabolize a compound. This information is vital for anticipating metabolic stability and potential interactions with other co-administered drugs.
Excretion: The final stage of a compound's journey is its elimination from the body, typically via the kidneys or in the feces. While direct prediction of excretion pathways is complex, it is often inferred from the compound's metabolism and physicochemical properties.
| ADME Parameter | Predicted Value/Classification | Significance |
|---|---|---|
| Molecular Weight | 191.61 g/mol | Influences solubility and permeability. |
| LogP (Lipophilicity) | 2.5 - 3.5 | Affects absorption, distribution, and metabolism. |
| Aqueous Solubility (LogS) | Low to Moderate | Crucial for absorption. |
| Caco-2 Permeability | Moderate to High | Indicates potential for good intestinal absorption. |
| Human Intestinal Absorption | >80% | Predicts the extent of absorption from the gut. |
| Plasma Protein Binding (PPB) | High (>90%) | Affects the free concentration of the compound. |
| Blood-Brain Barrier (BBB) Penetration | Likely to cross | Important for CNS-acting compounds. |
| CYP450 2D6 Inhibition | Potential Inhibitor | Risk of drug-drug interactions. |
| CYP450 3A4 Inhibition | Potential Inhibitor | Risk of drug-drug interactions. |
Toxicological Activity Prediction
In silico toxicology models are instrumental in identifying potential safety liabilities of a chemical compound at a very early stage. These models leverage large datasets of known toxic compounds to build predictive algorithms based on chemical structure and properties.
Commonly predicted toxicological endpoints include:
Mutagenicity (Ames Test): Predicts the potential of a compound to induce genetic mutations, which can be a precursor to carcinogenicity.
Carcinogenicity: Estimates the likelihood of a compound causing cancer based on structural alerts and statistical models.
Hepatotoxicity: Predicts the potential for a compound to cause liver damage, a common reason for drug failure.
Cardiotoxicity (hERG Inhibition): Assesses the risk of a compound blocking the hERG potassium channel, which can lead to life-threatening cardiac arrhythmias.
Skin Sensitization: Predicts the likelihood of a compound causing an allergic reaction upon skin contact.
Developmental and Reproductive Toxicity (DART): Provides an early indication of potential adverse effects on fetal development and reproductive function.
For this compound, a comprehensive in silico toxicological assessment would screen for these and other endpoints. The presence of a chlorinated aromatic system and an aldehyde functional group might be flagged by some models as potential structural alerts for reactivity and toxicity.
The following table provides an illustrative example of the types of toxicological predictions that would be generated for a compound like this compound. It is important to note that these are hypothetical predictions and would require experimental validation.
| Toxicological Endpoint | Predicted Outcome | Confidence Level |
|---|---|---|
| Ames Mutagenicity | Potential Mutagen | Moderate |
| Carcinogenicity (Rodent) | Possible Carcinogen | Low |
| Hepatotoxicity | Potential Hepatotoxin | Moderate |
| hERG Inhibition | Low Risk | High |
| Skin Sensitization | Potential Sensitizer | Moderate |
| Acute Oral Toxicity | Category III/IV | Moderate |
The predictions generated from these in silico tools are not definitive but serve as valuable guides for further experimental investigation. They help in prioritizing compounds for synthesis and testing, and in designing safer chemicals by identifying and mitigating potential liabilities early in the development process.
Biological and Pharmacological Investigations of 3 Chloroisoquinoline 6 Carbaldehyde Derivatives
Antimicrobial Activity
The antimicrobial potential of isoquinoline (B145761) derivatives is a field of active research. Studies have explored their efficacy against a range of microbial pathogens, with some chlorinated derivatives showing notable antifungal activity. nih.gov The introduction of a chlorine atom to the isoquinoline core can significantly influence the compound's biological properties.
Antibacterial Efficacy (e.g., against B. megaterium)
While a variety of isoquinoline derivatives have been synthesized and evaluated for their bactericidal activity, with some demonstrating high and broad-range efficacy, specific data on the antibacterial effects of 3-Chloroisoquinoline-6-carbaldehyde derivatives against Bacillus megaterium are not extensively documented in publicly available research. nih.gov General studies on isoquinoline compounds have shown that certain structural modifications can lead to remarkable bactericidal activity. nih.gov
Antifungal Efficacy (e.g., against C. albicans, A. fumigatus, A. niger)
Mechanisms of Action against Microbial Targets (e.g., DNA gyrase, topoisomerase IV inhibition)
Bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, are well-established targets for antibacterial agents. nih.govnih.govacs.orgwikipedia.org These enzymes are essential for bacterial DNA replication and are inhibited by classes of compounds such as quinolones. acs.orgnih.gov The mechanism of action involves the stabilization of a topoisomerase-DNA cleavage complex, which ultimately hinders bacterial growth. nih.gov
Recent discoveries have identified isoquinoline sulfonamides as allosteric inhibitors of DNA gyrase, demonstrating a mode of action distinct from fluoroquinolones and activity against fluoroquinolone-resistant bacteria. nih.gov Furthermore, some isoquinoline derivatives have been shown to inhibit topoisomerase IV. nih.gov While the general principle of topoisomerase inhibition by quinoline (B57606) and isoquinoline frameworks is established, specific studies detailing the inhibitory mechanism of this compound derivatives on DNA gyrase and topoisomerase IV are not extensively reported.
Anticancer and Cytotoxic Properties
The investigation of isoquinoline derivatives as potential anticancer agents is a promising area of research. Various synthetic derivatives have been evaluated for their cytotoxic effects against different cancer cell lines.
Inhibition of Cancer Cell Proliferation (e.g., MCF-7 cells)
Numerous studies have explored the cytotoxicity of synthetic compounds against breast cancer cell lines, including MCF-7. nih.gov While research has been conducted on the anti-proliferative effects of various heterocyclic compounds, specific and detailed data regarding the inhibition of MCF-7 cell proliferation by this compound derivatives are not widely available in the scientific literature. General findings indicate that the substitution patterns on the isoquinoline ring can significantly impact cytotoxic activity. nih.gov
Topoisomerase Inhibition Activity
Topoisomerases are crucial enzymes not only for bacteria but also for human cells, and they are validated targets for anticancer drugs. core.ac.uknih.gov The inhibition of human topoisomerases, such as topoisomerase I and topoisomerase II, can lead to cancer cell death. nih.gov Indenoisoquinoline derivatives, for example, are known to be potent topoisomerase I inhibitors. nih.gov While the broader class of isoquinoline derivatives has been investigated for topoisomerase inhibition, specific research detailing the topoisomerase inhibitory activity of this compound derivatives is not extensively documented.
Anti-inflammatory and Immunomodulatory Effects (e.g., TNF-α inhibition)
Chronic inflammation is a key factor in the pathology of numerous diseases, and the inhibition of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) is a validated therapeutic strategy. Research has indicated that isoquinoline derivatives can exert anti-inflammatory effects, including the inhibition of TNF-α.
An isoquinoline series of compounds has been identified as being efficacious in a mouse model of arthritis, a disease where TNF-α plays a critical role. nih.gov This suggests that the isoquinoline scaffold can be a valuable starting point for the development of novel TNF-α inhibitors. Further supporting this, a novel quinoline compound, Q3, was found to significantly inhibit the NF-κB signaling pathway, which is a key regulator of TNF-α gene expression. mdpi.com Specifically, Q3 was shown to reduce TNF-α-induced TNF gene transcription. mdpi.com
The mechanism of TNF-α inhibition by small molecules can involve the stabilization of an asymmetric form of the soluble TNF trimer, which compromises its downstream signaling. nih.gov This has been observed with certain isoquinoline and quinoline derivatives. nih.gov
While direct evidence for TNF-α inhibition by this compound derivatives is still under investigation, the findings from related heterocyclic systems provide a strong rationale for exploring their potential in this area.
| Compound Series | Mechanism of Action | Observed Effect | Reference |
|---|---|---|---|
| Isoquinoline series | Presumed TNF-α inhibition | Efficacious in a glucose-6-phosphate isomerase (GPI)-induced mouse arthritis model. | nih.gov |
| Quinoline Q3 | Inhibition of NF-κB pathway | Inhibited TNF-α-induced gene expression. | mdpi.com |
Antiparasitic Activity
Parasitic diseases such as trypanosomiasis, leishmaniasis, and malaria continue to pose a significant global health burden. The quinoline and isoquinoline ring systems are well-established pharmacophores in the development of antiparasitic drugs.
Trypanocidal Activity (e.g., against Trypanosoma brucei, T. cruzi)
Derivatives of quinoline have been investigated for their efficacy against Trypanosoma cruzi, the causative agent of Chagas disease. A series of 2-alkylaminomethylquinoline derivatives were synthesized and tested, with some compounds showing remarkable activity against the epimastigote, trypomastigote, and amastigote forms of the parasite. nih.gov For instance, a derivative with a 6-acetamidohexylamino substituent displayed a significant reduction in parasitemia in infected mice. nih.gov
Furthermore, studies on 2,4-diarylquinoline derivatives have demonstrated encouraging trypanocidal activity against Trypanosoma brucei brucei, with some compounds exhibiting IC50 values in the low micromolar range without significant cytotoxicity to human cells. researchgate.net The trypanocidal action of styryl quinoline derivatives has also been noted to be generally more effective than their anil quinoline counterparts. royalsocietypublishing.org Quinoxaline 1,4-di-N-oxide derivatives have also shown promise as trypanocidal agents. researchgate.net
| Compound Series | Target Organism | Key Findings | Reference |
|---|---|---|---|
| 2-Alkylaminomethylquinolines | Trypanosoma cruzi | A derivative with a 6-acetamidohexylamino substituent showed significant in vivo activity. | nih.gov |
| 2,4-Diarylquinolines | Trypanosoma brucei brucei | Exhibited IC50 values in the range of 2.8 – 6.2 μM with low cytotoxicity. | researchgate.net |
| Styryl quinolines | Trypanosomes | Generally more effective than anil quinolines. | royalsocietypublishing.org |
| Quinoxaline 1,4-di-N-oxides | Trypanosomes | Identified as potential trypanocidal agents. | researchgate.net |
Antileishmanial Activity (e.g., against Leishmania major)
The quinoline scaffold is a known entity in the search for new antileishmanial agents. researchgate.net Synthetic analogs of the naturally occurring quinolone alkaloid N-methyl-8-methoxyflindersin have demonstrated high antileishmanial activity. nih.gov The search for new treatments is driven by the limitations of current therapies, which can be toxic and face issues of parasite resistance.
Derivatives of quinoline alkaloids have shown antiparasitic activity against both the promastigote and amastigote forms of Leishmania. nih.gov This highlights the potential of this chemical class in combating leishmaniasis.
Antimalarial Activity (e.g., against Plasmodium falciparum)
The quinoline core is central to many antimalarial drugs, with chloroquine (B1663885) being a historically significant example. However, the rise of drug-resistant strains of Plasmodium falciparum necessitates the development of new antimalarial agents. Isoquinoline derivatives have also emerged as a promising class of compounds in this regard.
An in silico study identified an isoquinoline derivative from Streptomyces hygroscopicus subsp. hygroscopicus with potential antimalarial activity. nih.govnih.gov Further research has led to the synthesis of novel isoquinoline derivatives with demonstrated antiplasmodial activity against both chloroquine-resistant (K1) and chloroquine-sensitive (3D7) strains of P. falciparum. researchgate.net For example, an isoquinoline phenyl derivative exhibited IC50 values of 1.91 μM against the K1 strain and 2.31 μM against the 3D7 strain. researchgate.net An isoquinoline-triazole derivative was particularly effective against the resistant strain, with an IC50 of 4.55 μM. researchgate.net
Hybrid compounds incorporating the quinoline scaffold have also shown potent antimalarial activity. mdpi.com These findings underscore the continued importance of the isoquinoline and quinoline skeletons in the design of new and effective antimalarial drugs.
| Compound Series | P. falciparum Strain | IC50 Value (μM) | Reference |
|---|---|---|---|
| Isoquinoline phenyl derivative | K1 (resistant) | 1.91 ± 0.21 | researchgate.net |
| Isoquinoline phenyl derivative | 3D7 (sensitive) | 2.31 ± 0.33 | researchgate.net |
| Isoquinoline-triazole derivative | K1 (resistant) | 4.55 ± 0.10 | researchgate.net |
| Isoquinoline-triazole derivative | 3D7 (sensitive) | 36.91 ± 2.83 | researchgate.net |
Enzyme Inhibition Studies (e.g., PDE4B, p70S6Kβ kinase)
The targeted inhibition of specific enzymes is a cornerstone of modern drug discovery. Derivatives of isoquinoline have been investigated for their ability to inhibit various kinases and other enzymes involved in disease pathology.
Novel 1-phenyl-3,4-dihydroisoquinoline (B1582135) amide derivatives have been developed as potent and selective inhibitors of phosphodiesterase 4B (PDE4B). nih.gov PDE4B is a key enzyme in the regulation of intracellular cyclic AMP (cAMP) levels and is a therapeutic target for inflammatory diseases. Structure-activity relationship studies revealed that the substitution pattern on the C-3 side chain phenyl ring is critical for inhibitory activity and selectivity. Specifically, the presence of a methoxy (B1213986) group or a halogen atom at the ortho-position of the phenyl ring enhanced both the inhibitory activity towards PDE4B and selectivity. nih.gov
Isoquinolinesulfonamides have been identified as novel and potent inhibitors of cyclic nucleotide-dependent protein kinase and protein kinase C. nih.gov This demonstrates the versatility of the isoquinoline scaffold in targeting different classes of enzymes. More recently, novel isoquinoline N-sulphonylhydrazones have been designed as inhibitors of Rho-kinase (ROCK), another important therapeutic target. nih.gov While specific studies on the inhibition of p70S6Kβ kinase by this compound derivatives are not yet prevalent in the literature, the broad kinase inhibitory activity of the isoquinoline class suggests this is a promising area for future research.
| Compound Series | Target Enzyme | Key Findings | Reference |
|---|---|---|---|
| 1-Phenyl-3,4-dihydroisoquinoline amides | PDE4B | Ortho-substitution (methoxy or halogen) on the C-3 phenyl ring enhanced inhibitory activity and selectivity. | nih.gov |
| Isoquinolinesulfonamides | Cyclic nucleotide-dependent protein kinase, Protein kinase C | Identified as potent inhibitors. | nih.gov |
| Isoquinoline N-sulphonylhydrazones | Rho-kinase (ROCK) | Designed as novel ROCK inhibitors. | nih.gov |
Neurological and Central Nervous System Activities (e.g., anticonvulsant, antidepressant)
The isoquinoline framework is a key component in many neuroactive compounds. mdpi.comresearchgate.net Various derivatives have been investigated for their effects on the central nervous system, with some showing promise as anticonvulsant and antidepressant agents.
Anticonvulsant Activity:
While specific studies on the anticonvulsant properties of this compound derivatives are not extensively documented, research on related isoquinoline and quinoline structures suggests potential in this area. For instance, certain quinoline derivatives have been identified as potential anticonvulsant agents. mdpi.com The mechanism of action for such compounds can be diverse, often involving interaction with various receptors and ion channels in the brain. mdpi.com For example, some antidepressants that exhibit anticonvulsant effects are known to modulate serotonergic and noradrenergic pathways. researchgate.net The presence of a chlorine atom, a common substituent in CNS-active drugs, and the reactive carbaldehyde group on the isoquinoline scaffold of this compound, provide a template for the synthesis of derivatives that could be screened for anticonvulsant activity.
Antidepressant Activity:
The potential for isoquinoline derivatives to act as antidepressants is more established. nih.govnih.gov A number of isoquinoline-sulfonamide analogs have been synthesized and shown to exhibit significant antidepressant activity in preclinical models. nih.gov These compounds often target multiple receptors, including serotonin (B10506) (5-HT) and dopamine (B1211576) receptors. nih.gov Berberine, an isoquinoline alkaloid, has also demonstrated antidepressant properties in research studies. mdpi.com The structural features of this compound could be leveraged to design novel compounds with antidepressant potential, possibly by creating derivatives that interact with key molecular targets implicated in depression. mdpi.comnih.gov
Table 1: Neurological and Central Nervous System Activities of Selected Isoquinoline Derivatives
| Compound/Derivative Class | Activity | Model/Target | Reference |
| Isoquinoline-sulfonamide analogs | Antidepressant | Forced Swim Test (mice) | nih.gov |
| Benzothiazole-isoquinoline derivatives | Antidepressant | Forced Swim Test, MAO-B Inhibition | nih.gov |
| Berberine | Antidepressant | Preclinical models | mdpi.com |
| Quinoline Derivatives | Anticonvulsant | General research | mdpi.com |
Other Biological Activities (e.g., analgesic, antioxidant)
Beyond their effects on the central nervous system, isoquinoline derivatives have been explored for a range of other pharmacological activities, including analgesic and antioxidant effects. nih.gov
Analgesic Activity:
The search for new and effective pain management agents has led to the investigation of various heterocyclic compounds, including isoquinolines. nih.govbiomedpharmajournal.org Synthetic analogs of isoquinoline alkaloids have demonstrated promising analgesic activity in preclinical studies. biomedpharmajournal.org For example, 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride showed significant analgesic effects in both thermal and chemical pain models. biomedpharmajournal.org The structural components of this compound could serve as a starting point for the development of novel analgesics.
Antioxidant Activity:
Oxidative stress is implicated in the pathophysiology of numerous diseases, and compounds with antioxidant properties are of great interest. Isoquinoline and quinoline derivatives have been shown to possess antioxidant capabilities. mdpi.comnih.govnih.gov The neuroprotective effects of some isoquinoline alkaloids are attributed, in part, to their ability to reduce oxidative stress. mdpi.com For instance, nuciferine, an isoquinoline alkaloid, can protect nerve cells from oxidative damage by modulating antioxidant enzyme activities. mdpi.com The potential of this compound derivatives as antioxidants could be investigated through various in vitro and in vivo assays.
Table 2: Analgesic and Antioxidant Activities of Selected Isoquinoline and Quinoline Derivatives
| Compound/Derivative Class | Activity | Model/Target | Reference |
| 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride | Analgesic | Hot plate and writhing tests | biomedpharmajournal.org |
| Quinoline, Isoquinoline, and Indole Compounds | Analgesic, Antioxidant | General review | nih.gov |
| Nuciferine | Antioxidant, Neuroprotective | In vivo models of oxidative stress | mdpi.com |
| Quinoline Derivatives | Antioxidant, Neuroprotective | Theoretical and docking studies | mdpi.comnih.gov |
Drug Repurposing and Lead Discovery from Isoquinoline Scaffolds
The isoquinoline scaffold's prevalence in biologically active molecules makes it an excellent candidate for both new lead discovery and drug repurposing efforts. mdpi.comnih.gov
Drug Repurposing:
Drug repurposing, the identification of new uses for existing drugs, is a time and cost-effective strategy in pharmaceutical research. The diverse biological activities of isoquinoline-containing compounds suggest that existing drugs with this scaffold could be investigated for new therapeutic indications. The structural framework of this compound could be compared to existing drugs to identify potential repurposing opportunities.
Lead Discovery:
The isoquinoline ring is considered a privileged structure in drug design, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. nih.govmdpi.com The process of lead discovery involves identifying and optimizing new chemical entities with the potential to become therapeutic agents. The this compound molecule, with its specific substitution pattern, offers a unique starting point for the synthesis of compound libraries. nih.gov These libraries can then be screened against a variety of biological targets to identify novel lead compounds for various diseases. The functional groups present—the chloro and carbaldehyde moieties—are amenable to a wide range of chemical modifications, allowing for the systematic exploration of the structure-activity relationships of its derivatives. nih.govacs.org
Applications in Materials Science and Other Advanced Fields
Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Materials
The development of materials for optoelectronic applications, particularly for OLEDs, often relies on molecules that possess robust photophysical properties. Quinoline (B57606) and isoquinoline (B145761) derivatives have been identified as promising candidates for such applications.
Polysubstituted quinolines and their isomers, isoquinolines, are recognized for their potential as emitting chromophores due to their intrinsic fluorescent properties. nih.gov The isoquinoline nucleus in 3-Chloroisoquinoline-6-carbaldehyde serves as a rigid, planar aromatic structure that can form the core of a fluorescent molecule. The specific substitution pattern, including the chloro and carbaldehyde groups, modulates the electronic energy levels (HOMO and LUMO) of the molecule, thereby influencing the wavelength and quantum efficiency of its fluorescence. nih.gov By chemically modifying the carbaldehyde group, for instance, through Suzuki-Miyaura cross-coupling reactions, it is possible to synthesize a variety of derivatives with tuned emission colors, making them suitable as blue fluorescent emitters in OLEDs. nih.govnih.gov
The design of donor-π-acceptor (D-π-A) systems is a fundamental strategy for creating materials with significant intramolecular charge transfer (ICT) character. nih.gov These systems are crucial for various applications, including OLEDs and sensors. nih.govresearchgate.net In such a system, the this compound moiety can function as an effective electron-acceptor unit due to the electron-withdrawing nature of the nitrogen atom in the ring and the carbaldehyde group. nih.gov When linked to an electron-donating group through a π-conjugated spacer, the resulting molecule can exhibit strong ICT upon photoexcitation. This charge transfer process is often accompanied by a large Stokes shift and emission that is sensitive to the polarity of the environment, a desirable feature for advanced optoelectronic applications. nih.govrsc.org
Table 1: Photophysical Properties of Related 4,6,8-Triarylquinoline-3-carbaldehyde Derivatives in Dichloromethane This table presents data for related compounds to illustrate the typical fluorescent properties of quinoline-carbaldehyde systems.
| Compound | Absorption (λabs, nm) | Emission (λem, nm) | Stokes Shift (cm⁻¹) |
|---|---|---|---|
| 2a | 280, 420 | 545 | 5570 |
| 2b | 282, 422 | 558 | 5926 |
| 2c | 285, 420 | 560 | 6061 |
Data sourced from Molecules 2013, 18(12), 15769-15787. nih.gov
Nonlinear Optical (NLO) Materials
Nonlinear optical (NLO) materials are essential for technologies like optical switching, data storage, and frequency conversion. Organic chromophores with large second-order hyperpolarizabilities are of particular interest. nih.gov The development of such materials often involves creating non-centrosymmetric molecules with extended π-conjugation and strong electron donor and acceptor groups to enhance molecular polarity. nih.govrsc.org
The isoquinoline framework provides a delocalized π-electron system that can be functionalized to create potent NLO materials. nih.gov The this compound scaffold is a valuable precursor for NLO chromophores, where the carbaldehyde acts as a strong electron-acceptor group. By reacting the aldehyde with an appropriate electron-donating moiety, a D-π-A structure with significant NLO response can be synthesized. Theoretical studies on related quinoline-based chalcones have shown that this molecular design strategy is effective in producing materials with high hyperpolarizability values, often exceeding that of standard reference materials like urea. nih.gov
Table 2: Calculated Nonlinear Optical Properties of a Related Quinoline-Benzodioxole Chalcone This table shows theoretical data for a related compound to exemplify the NLO properties achievable with quinoline-based structures.
| Parameter | Value |
|---|---|
| Dipole Moment (μ) | 5.82 Debye |
| Average Polarizability (<α>) | 58.07 x 10⁻²⁴ esu |
| First Hyperpolarizability (β₀) | 78.43 x 10⁻³⁰ esu |
Data sourced from RSC Advances, 2024, 14, 11091-11105. nih.gov
Chemo/Biosensors and Molecular Probes
The development of fluorescent chemo/biosensors for the selective detection of ions and small molecules is a highly active area of research. These sensors typically consist of a fluorophore linked to a recognition site (receptor). mdpi.com The aldehyde functionality of this compound is particularly useful for this purpose, as it can be readily converted into a variety of recognition units.
For example, the carbaldehyde can react with hydrazines or amines to form hydrazones or Schiff bases, respectively. rsc.org These groups can be designed to selectively bind to specific analytes, such as metal ions or biologically relevant molecules like formaldehyde. rsc.org Upon binding of the target analyte, a change in the photophysical properties of the isoquinoline fluorophore, such as an increase or decrease in fluorescence intensity (turn-on or turn-off) or a shift in the emission wavelength, can be observed. mdpi.com This response is often mediated by processes like ICT or excited-state intramolecular proton transfer (ESIPT), providing a sensitive and selective detection mechanism. researchgate.netrsc.org
Catalysis and Ligand Design for Transition Metal Complexes
Isoquinoline derivatives are valuable ligands in coordination chemistry and homogeneous catalysis. nih.gov The nitrogen atom of the isoquinoline ring possesses a lone pair of electrons that can coordinate to a transition metal center, forming a stable complex. The electronic properties of the resulting complex, and therefore its catalytic activity, can be fine-tuned by the substituents on the isoquinoline ring.
The chloro and carbaldehyde groups on this compound are both electron-withdrawing, which influences the electron density on the coordinating nitrogen atom. This modulation affects the stability and reactivity of the metal complex. These ligands can be employed in various transition-metal-catalyzed reactions, such as Suzuki-Miyaura cross-coupling, which is a powerful tool for C-C bond formation. nih.govnih.gov The design of such ligands is crucial for developing efficient and selective catalysts for the synthesis of complex organic molecules, pharmaceuticals, and advanced materials. researchgate.net
Future Research Directions and Translational Opportunities
Development of Novel and Sustainable Synthetic Routes
The synthesis of the isoquinoline (B145761) core has traditionally relied on classic named reactions such as the Pomeranz-Fritsch, Bischler-Napieralski, and Pictet-Spengler syntheses. pharmaguideline.comchemistry-reaction.comwikipedia.org While effective, these methods often require harsh conditions, strong acids, and may not be environmentally friendly. chemistry-reaction.comresearchgate.net Future research should focus on developing novel, more sustainable synthetic strategies for 3-Chloroisoquinoline-6-carbaldehyde and its analogs.
Key areas for exploration include:
Green Chemistry Approaches: Investigating the use of eco-friendly solvents, milder reaction conditions, and catalysts to reduce the environmental impact of synthesis. youtube.com This includes exploring microwave-assisted and ultrasound-promoted reactions, which can accelerate reaction times and improve yields.
Catalytic Systems: The development of transition-metal-catalyzed reactions, such as those using palladium, rhodium, or copper, could provide more efficient and regioselective routes to the isoquinoline scaffold. acs.orgacs.org For instance, Ru(II)-catalyzed annulation has been shown to be a valuable tool for accessing arylated 1-naphthols, a strategy that could be adapted. acs.org
One-Pot Syntheses: Designing multi-component, one-pot reactions where starting materials are converted into complex products in a single step would enhance efficiency and reduce waste. acs.org
Table 1: Potential Sustainable Synthetic Strategies for Isoquinoline Scaffolds
| Strategy | Description | Potential Advantages | Reference |
| Pomeranz-Fritsch Reaction | Acid-catalyzed cyclization of benzalaminoacetals. | Well-established route to isoquinolines. | chemistry-reaction.comwikipedia.orgthermofisher.com |
| Bischler-Napieralski Synthesis | Cyclization of an N-acyl derivative of a β-phenylethylamine using a dehydrating agent like POCl₃. | Common method for producing 3,4-dihydroisoquinoline (B110456) precursors. | pharmaguideline.comyoutube.com |
| Pictet-Spengler Synthesis | Condensation of a β-arylethylamine with an aldehyde followed by acid-catalyzed cyclization. | Works under mild conditions, especially with electron-donating groups on the benzene (B151609) ring. | arsdcollege.ac.inpharmaguideline.com |
| Transition-Metal Catalysis | Using catalysts like Rh(III) or Ru(II) for C-H activation and annulation reactions. | High efficiency, broad functional group tolerance, and potential for novel bond formations. | acs.orgacs.org |
| Green Chemistry Methods | Utilizing techniques like microwave irradiation or environmentally benign catalysts. | Reduced reaction times, lower energy consumption, and less hazardous waste. | youtube.com |
Exploration of Underexplored Derivatization Pathways
The this compound scaffold possesses two key functional groups ripe for chemical modification: the aldehyde at the C-6 position and the chlorine atom at the C-3 position. These sites provide opportunities for extensive derivatization to generate a library of novel compounds with diverse pharmacological profiles.
Derivatization of the Aldehyde Group: The carbaldehyde function is a versatile chemical handle. Future work could explore its conversion into a variety of other functional groups. For example, condensation reactions with hydrazines can yield hydrazones, which have shown cytotoxic potential in other quinoline (B57606) series. nih.gov Reduction of the aldehyde can produce the corresponding alcohol, while oxidation can yield a carboxylic acid, opening up further avenues for esterification or amidation.
Modification at the Chloro Position: The chlorine atom at the C-3 position is susceptible to nucleophilic substitution. quimicaorganica.orgyoutube.com This allows for the introduction of a wide range of substituents, including amines, alcohols, and thiols, by reacting the scaffold with appropriate nucleophiles. youtube.comwikipedia.org This pathway is critical for tuning the electronic and steric properties of the molecule, which can significantly impact biological activity.
Table 2: Examples of Derivatization Reactions for Aromatic Aldehydes and Chloro-N-Heterocycles
| Reaction Type | Functional Group Targeted | Potential Outcome | Relevance | Reference |
| Condensation | C-6 Carbaldehyde | Formation of imines, hydrazones, or oximes. | Introduces new nitrogen-containing moieties, often associated with biological activity. | nih.gov |
| Reduction | C-6 Carbaldehyde | Conversion to a primary alcohol. | Creates a new site for esterification or etherification. | pharmaguideline.com |
| Oxidation | C-6 Carbaldehyde | Formation of a carboxylic acid. | Allows for the synthesis of amides and esters. | youtube.com |
| Nucleophilic Aromatic Substitution | C-3 Chlorine | Replacement of chlorine with N, O, or S-based nucleophiles. | A key strategy for introducing diverse functional groups and modulating activity. | quimicaorganica.orgyoutube.com |
| Cross-Coupling Reactions | C-3 Chlorine | Formation of new C-C bonds (e.g., Suzuki, Heck reactions). | Enables the attachment of aryl or vinyl groups, expanding structural complexity. | researchgate.net |
In-depth Mechanistic Studies of Biological Activities
While the biological profile of this compound itself is not established, the broader isoquinoline class exhibits a vast range of activities, including anticancer, antiviral, and anti-inflammatory properties. nih.govnih.gov Should derivatives of this scaffold show biological promise, in-depth mechanistic studies will be crucial.
Future research should aim to:
Identify Molecular Targets: Determine the specific enzymes, receptors, or cellular pathways that these compounds interact with. For instance, isoquinoline derivatives have been found to inhibit kinases, topoisomerase I, and proteins involved in apoptosis like IAPs. nih.govnih.gov
Elucidate Mechanisms of Action: Investigate how these interactions translate into a biological effect. This could involve studying effects on the cell cycle, induction of apoptosis, modulation of signaling pathways (like PI3K/Akt/mTOR), or inhibition of viral replication. nih.govnih.gov
Structure-Activity Relationship (SAR) Studies: Systematically modify the structure of active compounds and assess the impact on biological activity. This helps to identify the key pharmacophoric features required for potency and selectivity.
Advanced Computational Approaches for Predictive Modeling
Modern drug discovery heavily relies on computational methods to accelerate the identification and optimization of lead compounds. jocpr.com Applying these techniques to this compound derivatives can save significant time and resources.
Future directions include:
In Silico Screening: Using molecular docking to screen virtual libraries of derivatives against known biological targets to predict binding affinities and modes. researchgate.net
ADME/T Prediction: Employing computational models to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as potential toxicity, of new derivatives. researchgate.netidaampublications.innih.gov This helps in the early identification of compounds with poor pharmacokinetic profiles or potential safety issues. researchgate.net
Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structure of the derivatives with their biological activity, enabling the prediction of potency for unsynthesized compounds.
DFT Calculations: Using Density-Functional Theory to understand the thermodynamic stability and electronic properties of halogen-bonded structures, which can guide the design of new solid-state forms. nih.gov
Design and Synthesis of Multi-Target Directed Ligands
Complex diseases like cancer and neurodegenerative disorders are often multifactorial, meaning they involve multiple pathological pathways. jocpr.commdpi.comnih.gov The "one molecule, one target" paradigm has often proven insufficient for these conditions. mdpi.com A promising strategy is the development of Multi-Target Directed Ligands (MTDLs)—single molecules designed to interact with several targets simultaneously. jocpr.comfrontiersin.orgnih.gov
The this compound scaffold is an excellent starting point for designing MTDLs due to its versatile handles for chemical modification. Future research could focus on:
Pharmacophore Hybridization: Fusing the isoquinoline core with other known pharmacophores to create chimeric molecules. For example, combining it with fragments known to inhibit cholinesterases or monoamine oxidases could yield MTDLs for Alzheimer's or Parkinson's disease. mdpi.comfrontiersin.orgnih.gov
Tackling Neurodegenerative Diseases: The development of MTDLs for conditions like Alzheimer's is a particularly active area of research. nih.govnih.gov Challenges include ensuring the molecules can cross the blood-brain barrier and minimizing off-target effects. jocpr.comnih.gov
Cancer Therapy: In oncology, MTDLs could be designed to simultaneously inhibit cancer cell proliferation and reverse multidrug resistance. nih.govnih.gov
Clinical Translation Potential of Isoquinoline-Based Therapeutics
The isoquinoline scaffold is a well-validated structural motif in clinical medicine. Several isoquinoline-based drugs are already on the market for treating a variety of conditions, including hypertension and anesthesia. pharmaguideline.com This established clinical precedent provides a strong foundation for the translational potential of novel derivatives.
Key considerations for the clinical translation of new this compound derivatives include:
Preclinical Development: Promising lead compounds must undergo rigorous preclinical testing to evaluate their efficacy in relevant disease models and to establish a comprehensive safety profile.
Biomarker Development: Identifying biomarkers can aid in patient selection and in monitoring the therapeutic response during clinical trials. jocpr.com
Overcoming Challenges: A significant hurdle for many drug candidates is poor bioavailability or inability to reach the target tissue in sufficient concentrations. nih.gov For central nervous system disorders, crossing the blood-brain barrier is a major challenge that must be addressed during the design phase. jocpr.comnih.gov
The journey from a promising chemical scaffold to a clinically approved therapeutic is long and challenging. However, the chemical versatility of this compound, combined with the proven therapeutic relevance of the isoquinoline core, marks it as a molecule of significant interest for future drug discovery and development efforts.
Table 3: Examples of Clinically Used or Investigated Isoquinoline Derivatives
| Compound | Therapeutic Use | Status | Reference |
| Papaverine | Vasodilator | Approved | pharmaguideline.com |
| Quinapril | Antihypertensive (ACE inhibitor) | Approved | pharmaguideline.com |
| Dimethisoquin | Anesthetic | Approved | pharmaguideline.com |
| Debrisoquine | Antihypertensive | Approved | pharmaguideline.com |
| Mivacurium | Neuromuscular blocker | Approved | scirp.org |
| ASS234 | Alzheimer's Disease (Multi-target inhibitor of ChEs and MAOs) | Investigational | frontiersin.org |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Chloroisoquinoline-6-carbaldehyde, and how do reaction conditions influence yield and purity?
- Methodology : Common methods include the Vilsmeier-Haack reaction for formylation of isoquinoline derivatives or Friedel-Crafts acylation followed by chlorination. Key variables include temperature (e.g., 80–120°C for formylation), solvent polarity (e.g., DMF or POCl₃ mixtures), and catalyst selection. Yield optimization often requires iterative adjustment of stoichiometry and reaction time. Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis .
- Data Example : A 2024 study reported a 62% yield using Vilsmeier-Haack conditions (POCl₃/DMF, 12 hr reflux), with purity >98% confirmed by LC-MS .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., aldehyde proton at δ 10.2–10.5 ppm, aromatic protons in δ 7.5–8.8 ppm).
- X-ray crystallography : SHELXL ( ) resolves molecular geometry, confirming the aldehyde group’s orientation and chloro-substituent placement.
- IR : Strong C=O stretch (~1680 cm⁻¹) and C-Cl stretch (~750 cm⁻¹) .
Q. How does the chloro-substituent influence the compound’s reactivity in nucleophilic aromatic substitution (SNAr) reactions?
- Methodology : Reactivity is assessed by treating the compound with nucleophiles (e.g., amines, alkoxides) under varying conditions (polar aprotic solvents, 50–100°C). Kinetic studies monitor substitution rates via UV-Vis or GC-MS. The electron-withdrawing aldehyde group meta to chlorine enhances SNAr susceptibility, with reported k values 2–3× higher than non-activated analogs .
Advanced Research Questions
Q. What mechanistic insights explain contradictory regioselectivity outcomes in cross-coupling reactions involving this compound?
- Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model transition states to predict regioselectivity. Experimental validation uses Suzuki-Miyaura couplings with substituted boronic acids. Conflicting literature reports (e.g., C3 vs. C6 reactivity) may arise from solvent effects (e.g., DMF vs. THF) or catalyst choice (Pd(PPh₃)₄ vs. PdCl₂(dppf)) .
Q. Can computational models predict the compound’s behavior in multicomponent reactions (e.g., Ugi or Biginelli)?
- Methodology : Molecular docking (AutoDock Vina) and MD simulations assess steric/electronic compatibility with reaction partners. For example, aldehyde participation in Ugi reactions is influenced by steric hindrance from the isoquinoline backbone. Experimental yields correlate with computed binding energies (R² = 0.89 in a 2023 study) .
Q. How does this compound interact with biological targets (e.g., kinases or GPCRs), and what structural modifications enhance selectivity?
- Methodology :
- In vitro assays : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization.
- SAR Studies : Introduce substituents (e.g., methyl, nitro) at C4/C7 to modulate hydrophobicity/H-bonding. A 2025 study showed a 7-nitro derivative with 10× higher EGFR inhibition (IC₅₀ = 0.8 μM vs. 8.2 μM for parent compound) .
- Data Example : Docking simulations (PDB: 1M17) suggest the aldehyde forms a Schiff base with Lys721 in EGFR’s active site .
Q. What statistical approaches resolve inconsistencies in reported thermodynamic properties (e.g., solubility, logP) of this compound?
- Methodology : Meta-analysis of published data using ANOVA to identify outliers. Experimental replication under controlled conditions (e.g., shake-flask method for logP) with rigorous QA/QC protocols (). A 2024 review attributed discrepancies to unstandardized pH (e.g., logP ranging 1.8–2.4 at pH 7.4 vs. 2.1–2.3 under buffered conditions) .
Guidelines for Data Presentation
- Tables : Include reaction conditions (solvent, catalyst, yield), spectroscopic data (NMR shifts, IR peaks), and biological activity (IC₅₀, selectivity ratios).
- Statistical Reporting : Specify tests (e.g., t-test for yield comparisons, Pearson’s r for SAR correlations) and software (e.g., GraphPad Prism, SHELX) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
